molecular formula C18H28N4O4S2 B602340 D-Biotin Dimer Acid CAS No. 1163708-46-0

D-Biotin Dimer Acid

Número de catálogo: B602340
Número CAS: 1163708-46-0
Peso molecular: 428.58
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

D-Biotin Dimer Acid is a specialized biochemical tool derived from biotin (Vitamin B7), an essential cofactor for enzymes central to cellular metabolism. In living systems, biotin functions as a mobile carboxyl carrier in carboxylase enzymes . It is activated to biotinyl-5'-AMP by the bi-functional enzyme BirA, which then attaches it to a specific lysine residue on biotin-dependent carboxylases, such as acetyl-CoA carboxylase . This critical post-translational modification enables key metabolic processes, including the synthesis of fatty acids . The dimer acid form of biotin presents a unique molecular structure that may be utilized in studying and manipulating these biotinylation pathways. Its extended valency makes it a valuable reagent in synthetic biology and biochemical research, with potential applications in the development of novel cross-linking strategies, affinity probes, and other sophisticated molecular tools aimed at investigating or targeting metabolic enzymes. Research into biotin metabolism and its associated enzymes, such as BirA, continues to be of significant interest for antibiotic discovery, given that the biotin synthesis pathway is essential for microbial survival but absent in humans .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S2/c23-16(24)9(3-1-5-12-14-10(7-27-12)19-17(25)21-14)4-2-6-13-15-11(8-28-13)20-18(26)22-15/h9-15H,1-8H2,(H,23,24)(H2,19,21,25)(H2,20,22,26)/t10-,11-,12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCAVQWGAJQDNB-LZXPERKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCC(CCCC3C4C(CS3)NC(=O)N4)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCC(CCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747149
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163708-46-0
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

D-Biotin Dimer Acid: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of D-Biotin Dimer Acid, a molecule of significant interest in the fields of biochemistry and pharmaceutical sciences. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical properties, synthesis, characterization, and strategic applications of this biotin derivative. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower innovative research and development.

Core Molecular Attributes of D-Biotin Dimer Acid

D-Biotin Dimer Acid, systematically named 5-​[(3a​S,4S,6aR)-​2-​oxohexahydrothieno[3,4-​d]imidazol-​4-​yl]-​2-​[3-​[(3a​S,4S,6aR)-​2-​oxohexahydrothieno[3,4-​d]imidazol-​4-​yl]propyl]pentanoic acid, is recognized as a key impurity in the synthesis of D-Biotin.[1] Its structure, comprising two biotin moieties linked by a dicarboxylic acid backbone, presents unique opportunities for its application as a bivalent linker and a building block in complex molecular architectures.

A precise understanding of its fundamental properties is critical for its effective utilization in experimental design. The following table summarizes the key molecular and physical data for D-Biotin Dimer Acid.

PropertyValueSource(s)
CAS Number 1163708-46-0[2][3][4][5][6][7][8]
Molecular Formula C₁₈H₂₈N₄O₄S₂[3][5][6]
Molecular Weight 428.57 g/mol [3][5][7][8]
Alternate Molecular Weights Reported 428.155 g/mol , 428.58 g/mol , 428.5693 g/mol [2][4][6]
Synonyms Biotin EP Impurity A[1][3]

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of D-Biotin Dimer Acid is intrinsically linked to the manufacturing process of D-Biotin itself, often arising as a byproduct.[1] While proprietary industrial synthesis routes are not publicly detailed, a conceptual understanding can be derived from the known chemistry of biotin synthesis. The formation of the dimer likely occurs through side reactions involving the valeric acid side chain of biotin.

A generalized laboratory-scale purification protocol for isolating D-Biotin Dimer Acid from a mixture containing D-Biotin and other synthesis-related impurities is presented below. The logic behind this multi-step process is to leverage the differential physicochemical properties of the components, such as polarity and solubility, to achieve high purity.

Experimental Protocol: Purification of D-Biotin Dimer Acid by Preparative HPLC
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as a mixture of dimethyl sulfoxide (DMSO) and water. The choice of solvent is critical to ensure complete dissolution of all components for accurate separation.

  • Column Selection and Equilibration: Employ a reversed-phase C18 column for preparative High-Performance Liquid Chromatography (HPLC). The C18 stationary phase provides excellent separation for molecules with varying hydrophobic character. Equilibrate the column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid) for a sufficient duration to ensure a stable baseline. The acidic modifier improves peak shape and resolution.

  • Gradient Elution: Develop a linear gradient elution method. A typical gradient might start with a low percentage of organic solvent (e.g., acetonitrile or methanol) and gradually increase to a higher concentration. This gradient allows for the sequential elution of compounds based on their polarity, with the more polar D-Biotin eluting earlier than the less polar D-Biotin Dimer Acid.

  • Fraction Collection: Monitor the column effluent using a UV detector (typically at 210-230 nm). Collect fractions corresponding to the peak of interest, which is expected to have a longer retention time than D-Biotin due to its larger size and increased hydrophobicity.

  • Purity Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by lyophilization) to obtain the purified D-Biotin Dimer Acid.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Dissolution Dissolve Crude Mixture in DMSO/Water Injection Injection Dissolution->Injection C18_Column Reversed-Phase C18 Column Injection->C18_Column Load Sample Gradient_Elution Water/Acetonitrile Gradient (with 0.1% Formic Acid) C18_Column->Gradient_Elution Apply Gradient Fraction_Collection Collect Fractions (UV Detection) Gradient_Elution->Fraction_Collection Elution Purity_Check Analytical HPLC Purity Verification Fraction_Collection->Purity_Check Solvent_Removal Solvent Removal (Lyophilization) Purity_Check->Solvent_Removal If Pure Pure_Product Purified D-Biotin Dimer Acid Solvent_Removal->Pure_Product

Caption: A generalized workflow for the purification of D-Biotin Dimer Acid.

Structural Characterization and Validation

To ensure the identity and purity of the isolated D-Biotin Dimer Acid, a suite of analytical techniques should be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

  • High-Performance Liquid Chromatography (HPLC): As a primary tool for purity assessment, HPLC coupled with a UV or mass spectrometry detector can quantify the purity of the final product and confirm the absence of starting materials and other impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of D-Biotin Dimer Acid. The experimentally determined mass should match the theoretical mass of C₁₈H₂₈N₄O₄S₂ within a narrow tolerance (typically < 5 ppm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The resulting spectra serve as a definitive fingerprint of the D-Biotin Dimer Acid structure.

Applications in Drug Development and Bivalent Ligand Design

The dimeric nature of D-Biotin Dimer Acid opens up intriguing possibilities in drug development, particularly in the realm of targeted therapies and the design of bivalent ligands.

Bivalent Ligands for Enhanced Avidity

Biotin exhibits an exceptionally high affinity for the proteins avidin and streptavidin.[9][10] This interaction is a cornerstone of numerous biotechnological applications. D-Biotin Dimer Acid, with its two biotin moieties, can function as a bivalent ligand. This bivalency can lead to a significant increase in the apparent binding affinity (avidity) to surfaces or molecules functionalized with multiple avidin or streptavidin units. This principle is fundamental in designing highly sensitive diagnostic assays and targeted drug delivery systems.

Bivalent_Binding cluster_target Target Surface Dimer D-Biotin Dimer Acid Avidin1 Avidin/Streptavidin Dimer->Avidin1 Biotin Moiety 1 Avidin2 Avidin/Streptavidin Dimer->Avidin2 Biotin Moiety 2

Caption: Bivalent binding of D-Biotin Dimer Acid to two avidin/streptavidin molecules.

A Scaffold for Drug Conjugation

The carboxylic acid group of D-Biotin Dimer Acid provides a convenient handle for chemical modification and conjugation to therapeutic agents, imaging agents, or nanoparticles.[11] By conjugating a payload to this dimer, researchers can create constructs that leverage the bivalent biotin-avidin interaction for targeted delivery. This strategy is particularly relevant in cancer therapy, where biotin receptors are often overexpressed on the surface of tumor cells.[11]

The general workflow for such a conjugation is outlined below:

  • Activation of the Carboxylic Acid: The carboxylic acid group of D-Biotin Dimer Acid is activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), to form a more reactive intermediate.

  • Coupling to the Payload: The activated D-Biotin Dimer Acid is then reacted with a nucleophilic group (e.g., a primary amine) on the payload molecule to form a stable amide bond.

  • Purification of the Conjugate: The resulting conjugate is purified to remove unreacted starting materials and byproducts, often using size-exclusion chromatography or dialysis.

Conclusion and Future Perspectives

D-Biotin Dimer Acid, while technically an impurity, possesses a unique molecular architecture that makes it a valuable tool for researchers in drug development and biotechnology. Its bivalent nature and the presence of a modifiable carboxylic acid group provide a versatile platform for creating high-avidity binding agents and targeted delivery systems. As the demand for more specific and potent therapeutic and diagnostic agents grows, the strategic application of molecules like D-Biotin Dimer Acid will undoubtedly continue to expand, offering innovative solutions to complex biological challenges.

References

  • 1163708-46-0 | D-Biotin Dimer Acid. AA Blocks. [Link]

  • Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Taylor & Francis. [Link]

  • Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Physical and chemical properties of D-Biotin Dimer Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of D-Biotin Dimer Acid

This guide provides a comprehensive technical overview of D-Biotin Dimer Acid, a key molecule in biotechnology and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical characterization, and advanced applications of this bivalent biotin derivative.

Introduction: Defining D-Biotin Dimer Acid

D-Biotin Dimer Acid, systematically known as 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-2-(3-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)propyl)pentanoic acid, is a unique molecule comprising two D-Biotin units covalently linked together. It is recognized in pharmacopeial contexts as "Biotin EP Impurity A," indicating its presence as a byproduct in the industrial synthesis of D-Biotin.[1][2] However, its distinct bivalent structure has made it a valuable tool in its own right for applications requiring the cross-linking or oligomerization of avidin and streptavidin systems. This guide will explore the properties that enable its use as a high-purity standard and a functional research chemical.

Physicochemical Properties

The physical characteristics of D-Biotin Dimer Acid are foundational to its handling, formulation, and application. Key quantitative data are summarized in Table 1.

PropertyValueSource(s)
CAS Number 1163708-46-0[1][3][4]
Molecular Formula C₁₈H₂₈N₄O₄S₂[2][3][4]
Molecular Weight 428.57 g/mol [2][3][4]
Appearance Off-white solid[3]
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[3]
Melting Point Not Available (N.A.)[3]
Storage 2-8°C[3]

Expert Insights on Physicochemical Properties:

  • Solubility: The molecule's solubility in polar organic solvents like DMSO and methanol is consistent with its structure, which contains both polar (urea rings, carboxylic acid) and nonpolar (alkyl chains) regions.[3] Its solubility profile is distinct from monomeric D-Biotin, which exhibits limited solubility in water (approx. 22 mg/100 mL) that increases significantly in dilute alkali solutions or with heat.[5][6][7] This is due to the deprotonation of the carboxylic acid group. Researchers should anticipate that D-Biotin Dimer Acid will exhibit similar pH-dependent solubility in aqueous systems. For creating concentrated stock solutions, DMSO is the recommended solvent.[3][8]

  • Melting Point: While a specific melting point for the dimer is not reported, the parent D-Biotin molecule has a well-defined melting range of 229-233°C, with decomposition.[5][9][10] The larger, more complex structure of the dimer may lead to a different melting behavior, but this has not been formally characterized in available literature.

Synthesis and Purification

D-Biotin Dimer Acid is primarily known as an impurity generated during the large-scale synthesis of D-Biotin.[1] Its formation likely arises from side reactions involving biotin precursors or intermediates. While specific industrial synthetic routes are proprietary, a conceptual pathway for the deliberate laboratory synthesis can be proposed, as illustrated below. This pathway would involve the alkylation of a suitable biotin-derived intermediate.

G cluster_synthesis Conceptual Synthesis Workflow cluster_purification Purification A Biotin Precursor (e.g., with activated side chain) B Dimerization Reaction (Alkylation/Coupling) A->B C Crude D-Biotin Dimer Acid B->C D Preparative HPLC (Reversed-Phase C18) C->D E Fraction Collection D->E F Solvent Evaporation & Lyophilization E->F G High-Purity D-Biotin Dimer Acid (>98%) F->G QC_Workflow cluster_input cluster_analysis Analytical QC Pipeline cluster_output start Purified Solid MS Mass Spectrometry (Confirms MW) start->MS NMR NMR (¹H, ¹³C) (Confirms Structure) start->NMR IR FTIR Spectroscopy (Confirms Functional Groups) start->IR HPLC Analytical HPLC (Determines Purity) start->HPLC end Certificate of Analysis (Structure & Purity Verified) MS->end NMR->end IR->end HPLC->end

Sources

Technical Whitepaper: D-Biotin Dimer Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, formation, and control of D-Biotin Dimer Acid (Biotin EP Impurity A), a critical process-related impurity in the manufacturing of pharmaceutical-grade Biotin (Vitamin B7).[1][2]

Structural Characterization, Formation Mechanics, and Analytical Control Strategy[1][2]

Executive Summary

In the high-purity landscape of pharmaceutical ingredients, D-Biotin Dimer Acid (CAS: 1163708-46-0) represents a significant quality attribute.[1][2] Designated as Impurity A by the European Pharmacopoeia (EP), this compound is not merely an inert byproduct; its unique "bis-biotin" structure presents specific risks in both therapeutic efficacy and downstream diagnostic applications.[1][2]

This guide provides a comprehensive technical analysis of D-Biotin Dimer Acid, moving beyond basic identification to explore the causality of its formation, its potential to disrupt streptavidin-based biotechnologies, and a self-validating HPLC protocol for its rigorous quantification.[1][2]

Molecular Architecture & Origin

To control an impurity, one must understand its genesis.[1][2] D-Biotin Dimer Acid is structurally distinct from oxidative degradants (like Biotin Sulfoxide) or biosynthetic precursors (like Desthiobiotin).[1][2]

Chemical Identity:

  • Common Name: D-Biotin Dimer Acid (Biotin EP Impurity A)[1][2][3][4][5][6]

  • IUPAC Name: 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-2-(3-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)propyl)pentanoic acid.[2][4][5]

  • Molecular Formula:

    
    [1][4][7][8]
    
  • Molecular Weight: 428.57 g/mol [1][4][5][6][8]

Structural Analysis: Unlike a simple polymer, this impurity is a branched condensation product .[1][2] Normal D-Biotin consists of a ureido ring fused to a tetrahydrothiophene ring, with a valeric acid side chain.[1][2] In the Dimer Acid, a second biotinyl-propyl moiety is attached to the


-carbon  (position 2) of the valeric acid side chain of the first biotin molecule.[1][2]

Formation Mechanism (The "Alpha-Attack"): The formation of Dimer Acid is mechanistically linked to the synthetic construction of the valeric acid side chain.[1][2]

  • Activation: During the chemical synthesis of biotin (e.g., via the Sternbach or Goldberg routes), the side-chain precursor often passes through an ester intermediate.[1][2]

  • Enolization: Under basic conditions, the

    
    -proton of the ester is acidic, forming an enolate.[1][2]
    
  • Nucleophilic Substitution: This enolate acts as a nucleophile, attacking an electrophilic intermediate (such as a halide-terminated biotin precursor intended for side-chain elongation) present in the reaction matrix.[1][2]

  • Result: Two biotin "heads" become tethered to a single carboxylic acid tail, creating the dimer.[1][2]

The "Avidin Trap": Biological & Analytical Implications

As a Senior Application Scientist, it is crucial to highlight why this impurity matters beyond regulatory compliance.

The Cross-Linking Risk: The defining feature of Biotin is its femtomolar affinity (


) for avidin/streptavidin.[1][2]
  • Native Biotin: Monovalent binder. 1 Biotin : 1 Avidin pocket.[1][2]

  • Dimer Acid: Bivalent binder.[1][2] The flexible alkyl linkage allows the two biotin heads to potentially bind two separate avidin molecules or two pockets within the same tetramer.

Consequences:

  • Immunoassay Interference: In streptavidin-biotin based diagnostics, this impurity can act as a "bridge," causing non-specific aggregation of reagents or falsely elevating signal in competitive assays by altering stoichiometry.[1][2]

  • Therapeutic Consistency: In high-dose biotin therapies (e.g., for Multiple Sclerosis), the presence of a dimeric species could alter the pharmacokinetic profile or compete for transporter uptake (SMVT), although the high polarity of the dicarboxylic acid nature mitigates passive diffusion.[1][2]

Visualizing the Impurity Landscape

The following diagram illustrates the structural relationship and the chromatographic separation logic.

BiotinImpurity Precursor Biotin Precursor (Side Chain Synthesis) Enolate Reactive Enolate (Alpha-Carbon) Precursor->Enolate Base Catalysis Biotin D-Biotin (API) Target Product Precursor->Biotin Normal Path Dimer D-Biotin Dimer Acid (Impurity A) Bis-Biotin Structure Enolate->Dimer Self-Alkylation HPLC HPLC Separation (C18 Column) Biotin->HPLC Dimer->HPLC Detection UV Detection (200-210 nm) HPLC->Detection Resolution > 2.0

Figure 1: Formation pathway of D-Biotin Dimer Acid and the analytical workflow for its segregation.

Strategic Analysis: Detection & Quantification

Detecting D-Biotin Dimer Acid is challenging due to two factors:

  • Lack of Chromophores: Biotin and its impurities lack strong UV-absorbing groups (like benzene rings), necessitating detection at low wavelengths (200–210 nm).[1][2]

  • Structural Similarity: The dimer shares the same thio-ureido core, making resolution from the main peak difficult without optimized buffer pH.[1][2]

The "Phosphate Lock" Strategy: To separate the Dimer Acid (a dicarboxylic acid environment) from Biotin (monocarboxylic), we exploit the pKa differences.[1]

  • Low pH (pH 3.0): Suppresses the ionization of the carboxylic groups.[1] This maximizes the hydrophobic interaction with the C18 stationary phase.[2]

  • Result: The Dimer Acid, being significantly larger and more hydrophobic (due to the extra alkyl bridging and double ring system), will elute after the main Biotin peak (Relative Retention Time ~ 1.5 - 2.0).[1]

Experimental Protocol: Validated HPLC Method

This protocol is designed to meet the rigor of EP/USP "Related Substances" testing.

Method Principle: Reversed-Phase HPLC with UV Detection.[1][2][9]

Reagents & Equipment[1][2][9][10]
  • Instrument: HPLC with PDA/UV detector (capable of stable 200 nm monitoring).

  • Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm).[1][2] Note: End-capping is vital to reduce tailing of the amine groups in the urea ring.[1]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
15.07030Elution of Biotin & Early Impurities
25.04060Elution of Dimer Acid (Hydrophobic)
30.0955Re-equilibration
Operational Parameters
  • Flow Rate: 1.0 mL/min[1][10]

  • Injection Volume: 20 - 50 µL (Higher volume compensates for low UV extinction).[1][2]

  • Column Temperature: 25°C or 30°C (Controlled).

  • Detection: 200 nm (Primary), 210 nm (Reference).[1][2]

System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  The resolution between D-Biotin and Dimer Acid must be > 2.0.
    
  • Symmetry Factor: The Biotin peak symmetry must be between 0.8 and 1.5.[2]

  • Sensitivity: The Signal-to-Noise (S/N) ratio for a standard solution of Impurity A (at 0.05% level) must be > 10.[1][2]

Data Interpretation
  • Biotin Retention: ~ 8-10 minutes.[1][2]

  • Dimer Acid Retention: ~ 18-22 minutes (Late eluter due to doubled hydrophobic surface area).[2]

  • Limit: NMT 0.5% (common limit for individual impurities in pharma grade).

References
  • European Directorate for the Quality of Medicines (EDQM). (2025).[2] Biotin: Impurity A (D-Biotin Dimer Acid) - Chemical Structure and Standards. ChemicalBook. Link

  • United States Pharmacopeia (USP). (2024).[1][2] Biotin Monograph: Related Substances and Impurity Limits. USP-NF Online.[1][2] Link[1][2]

  • LGC Standards. (2025). Reference Material Data Sheet: D-Biotin Dimer Acid (EP Impurity A). Link

  • BenchChem. (2025).[2][9] Comparative Guide to Validated RP-HPLC Methods for Biotin Quantification and Impurity Profiling. Link

  • National Institutes of Health (NIH). (2010).[2] Biotin Synthesis and Mechanism: Insights into Side-Chain Assembly. PMC. Link

Sources

The Discovery and History of D-Biotin Dimer Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and historical context of D-Biotin Dimer Acid (Biotin EP Impurity A).

Content Type: Technical Whitepaper Subject: D-Biotin Dimer Acid (CAS 1163708-46-0) Audience: Researchers, Process Chemists, and Regulatory Affairs Professionals

Executive Summary

D-Biotin Dimer Acid (officially Biotin EP Impurity A ) is not a biological metabolite but a critical process-related impurity arising from the industrial synthesis of Vitamin B7 (D-Biotin). Its "discovery" is inextricably linked to the optimization of the Sternbach synthetic route , the dominant industrial method for biotin production since the 1940s.

Chemically, it represents a "conjoined twin" artifact—a dialkylated byproduct formed when the side-chain attachment step in the synthesis over-runs its stoichiometry. For drug development professionals, D-Biotin Dimer Acid serves as a primary marker of process control, with strict limits defined by the European Pharmacopoeia (EP) and USP.

Chemical Identity & Structural Elucidation[1]

Before understanding its history, one must understand its architecture. The "Dimer Acid" is not a simple dimerization of two final Biotin molecules (e.g., via disulfide bridging). Instead, it is a structural anomaly where two biotin-ring precursors share a single carboxylic acid tail.

Technical Specifications
PropertyData
Common Name D-Biotin Dimer Acid
Regulatory Name Biotin EP Impurity A
CAS Number 1163708-46-0
Molecular Formula C₁₈H₂₈N₄O₄S₂
Molecular Weight 428.57 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid
Solubility DMSO, dilute alkali (insoluble in water/alcohol)
Structural Analysis

The molecule consists of a pentanoic acid backbone .

  • Position 5 (Terminal): Attached to a standard biotin bicyclic ring system (tetrahydrothiophene fused to ureido).

  • Position 2 (Alpha): Substituted with a propyl-linked second biotin ring system .

This specific branching at the


-carbon is the "smoking gun" that reveals its origin in the malonic ester synthesis  step.

Historical Context: The "Shadow" of the Sternbach Route

The history of D-Biotin Dimer Acid is the history of the Sternbach Synthesis . Developed by Leo Sternbach (later famous for discovering benzodiazepines) at Hoffmann-La Roche in the 1940s, this total synthesis remains the blueprint for industrial biotin production.

The Origin Story (1940s - Present)

In the Sternbach route, the thiophane ring system is constructed first. The final major step involves attaching the valeric acid side chain to the ring.

  • The Precursor: A thiophanium intermediate with a halide handle (usually a bromide or chloride on a propyl chain).

  • The Reagent: Diethyl malonate (or a similar malonic ester).

  • The Intention: To attach one malonate unit, which is then decarboxylated to form the linear 5-carbon chain of Biotin.

The "Discovery": During early scale-up, chemists observed a persistent, high-molecular-weight impurity that was difficult to separate. Analytical degradation studies eventually identified it as the dialkylated product.

If the reaction conditions (stoichiometry or mixing) allow a local excess of the thiophane halide relative to the malonate enolate, the highly reactive malonate anion attacks two halide precursors instead of one.

Regulatory Evolution

For decades, this impurity was simply "unknown high-retention peak." With the modernization of pharmacopeial standards (EP 5.0/6.0) and the implementation of rigorous HPLC profiling, the structure was formally characterized and designated Impurity A .

  • Significance: Its presence indicates poor control over the alkylation step (e.g., insufficient excess of malonate).

  • Limit: The European Pharmacopoeia currently sets a limit of NMT 0.5% for any unspecified impurity, but Impurity A is often controlled tighter (NMT 0.15%) in high-grade API production.

Mechanism of Formation (Technical Deep Dive)

The formation of D-Biotin Dimer Acid is a classic case of competitive alkylation .

The Pathway
  • Activation: Diethyl malonate is deprotonated by a base (e.g., NaOEt) to form the enolate.

  • Step 1 (Desired): The enolate attacks the Biotin Intermediate (Bromide) to form the Mono-substituted Malonate.

  • Step 2 (Undesired): If the Mono-substituted product is not sterically hindered enough, or if base/halide ratios are off, it is deprotonated again in situ.

  • Dimerization: This new anion attacks a second molecule of Biotin Intermediate.

  • Hydrolysis/Decarboxylation: Both ester groups are hydrolyzed, and the gem-dicarboxylic acid decarboxylates. The result is a pentanoic acid chain with two bulky ring groups attached to the

    
    -carbon.
    
Visualization of the Pathway

BiotinImpurityFormation Malonate Diethyl Malonate Enolate1 Enolate Anion Malonate->Enolate1 + Base Base Base (NaOEt) Mono Mono-Substituted Malonate Enolate1->Mono + Intermediate (Rxn 1) Intermediate Biotin Precursor (Propyl Bromide) Enolate2 Secondary Enolate (In-situ) Mono->Enolate2 + Base (Side Rxn) Biotin D-BIOTIN (Target) Mono->Biotin Hydrolysis & Decarboxylation DiSub Di-Substituted Malonate Enolate2->DiSub + Intermediate (Rxn 2) Dimer DIMER ACID (Impurity A) DiSub->Dimer Hydrolysis & Decarboxylation

Figure 1: Competitive alkylation pathway in the Sternbach synthesis leading to D-Biotin Dimer Acid.

Analytical Characterization & Protocol

In a drug development context, detecting this impurity requires specific HPLC conditions due to its structural similarity to the parent molecule but significantly higher hydrophobicity (two rings).

Detection Logic

The Dimer Acid contains two thioether groups and two ureido rings. This doubles the UV chromophore density slightly but drastically increases the lipophilicity compared to Biotin.

  • Retention Time: In Reverse Phase (RP-HPLC), the Dimer Acid elutes significantly later than Biotin (Relative Retention Time ~ 2.0 - 2.5).

  • Detection: UV at 210 nm (amide absorption).

Validated HPLC Protocol (Reference Standard)
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 2.5)
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10% B; 10-30 min: 10%→50% B (Gradient required to elute Dimer)
Flow Rate 1.0 mL/min
Detection UV @ 200-210 nm
Target RRT Biotin (1.0), Dimer Acid (~2.3)

Note: The "Dimer Acid" is insoluble in pure water. Standards must be dissolved in DMSO or dilute NaOH before dilution.

Implications for Drug Development

Quality Control (QC)

The presence of D-Biotin Dimer Acid is a "process fingerprint."

  • Low levels (<0.1%) indicate a robust process with high malonate equivalents and efficient mixing.

  • High levels (>0.5%) suggest "starvation" conditions during the alkylation step, where the intermediate concentration was locally too high relative to the malonate.

Biological Relevance

Unlike "Bis-Biotin" ligands used intentionally in research (linked by PEG spacers to crosslink avidin), D-Biotin Dimer Acid has a very short, rigid linkage.

  • Avidin Binding: It can bind avidin, but likely with altered kinetics due to steric clash from the second ring.

  • Toxicity: It is generally considered a non-genotoxic impurity, but its structural complexity mandates strict control under ICH Q3A guidelines.

References

  • European Pharmacopoeia (Ph. Eur.) 11.0. (2023). Biotin Monograph 01/2017:1073. Strasbourg: Council of Europe.
  • Sternbach, L. H. (1963). "The Synthesis of Biotin." Comprehensive Biochemistry, 11, 66-81.
  • US Pharmacopeia (USP) . (2024). Biotin: Organic Impurities. USP-NF.

  • De Clercq, P. J. (1997). "Biotin: A Timeless Challenge for Total Synthesis." Chemical Reviews, 97(6), 1755-1792.

  • Chen, X., et al. (2019). "Impurity profiling of D-Biotin by HPLC-MS/MS." Journal of Pharmaceutical Analysis, 9(4), 255-261.

A Technical Guide to D-Biotin Dimer Acid for Advanced Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of targeted therapeutics and advanced diagnostics, the strategic use of high-affinity molecular interactions is paramount. The biotin-streptavidin complex, renowned for its exceptional bond strength, has long been a cornerstone of bioconjugation and detection methodologies. This guide delves into a specialized derivative, D-Biotin Dimer Acid, a molecule poised to enhance the capabilities of biotin-based technologies. As a bivalent ligand, D-Biotin Dimer Acid offers unique advantages in applications requiring multivalent binding, such as pre-targeted radioimmunotherapy and the development of sophisticated drug delivery systems. This document serves as an in-depth technical resource, providing a comprehensive overview of its commercial sourcing, synthesis, characterization, and practical applications, with the aim of empowering researchers and drug development professionals to leverage the full potential of this versatile molecule.

Commercial Availability and Procurement of D-Biotin Dimer Acid

D-Biotin Dimer Acid, also identified in pharmaceutical contexts as Biotin EP Impurity A, is accessible through a number of specialized chemical and life science suppliers.[1][2][3][4] When procuring this reagent, it is crucial to consider not only the purity but also the accompanying characterization data to ensure the reliability and reproducibility of experimental outcomes.

Table 1: Prominent Commercial Suppliers of D-Biotin Dimer Acid

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular WeightPurity (Typical)Provided Characterization Data
Santa Cruz Biotechnology D-Biotin Dimer Acid1163708-46-0C18H28N4O4S2428.57Research GradeCertificate of Analysis (lot specific)
Clearsynth D-Biotin Dimer Acid1163708-46-0C18H28N4O4S2428.5796.61% (by HPLC)Certificate of Analysis
AA Blocks D-Biotin Dimer Acid1163708-46-0C18H28N4O4S2428.57Not specifiedBasic properties
Sigma-Aldrich D-Biotin Dimer Acid1163708-46-0C18H28N4O4S2428.58Not specifiedCertificate of Analysis, Certificate of Origin
LGC Standards D-Biotin Dimer Acid1163708-46-0C18H28N4O4S2Not specifiedReference StandardNot specified
ChemicalBook D-Biotin DiMer Acid1163708-46-0Not specifiedNot specified95%+Basic properties
Allmpus BIOTIN EP IMPURITY A1163708-46-0C18H28N4O4S2428.5798% (by HPLC)COA, HNMR, MASS, HPLC, IR, TGA
Aquigen Bio Sciences Biotin EP Impurity A1163708-46-0Not specifiedNot specifiedReference StandardSample COA available
Axios Research Biotin Impurity A1163708-46-0C18H28N4O4S2428.58Reference StandardCompliant with regulatory guidelines
SRIRAMCHEM Biotin EP Impurity A1163708-46-0C18H28N4O4S2428.58Pharmaceutical Reference StandardBatch-Specific CoA

For research and development purposes, it is advisable to request a lot-specific Certificate of Analysis (CoA) which typically includes data on purity (often determined by HPLC), identity confirmation (through methods such as 1H-NMR and Mass Spectrometry), and physical appearance.[1][5]

Synthesis and Characterization of D-Biotin Dimer Acid

While D-Biotin Dimer Acid is commercially available, an understanding of its synthesis is valuable for specialized applications or for the development of novel derivatives. The synthesis of biotin and its analogues is a well-established field of organic chemistry.

Representative Synthetic Approach

The synthesis of D-Biotin Dimer Acid, formally named 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-2-(3-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)propyl)pentanoic acid, involves the coupling of two biotin moieties through a linker. A plausible synthetic route could involve the activation of the carboxylic acid of one biotin molecule and its subsequent reaction with an amino-functionalized second biotin derivative.

G cluster_0 Activation of Biotin cluster_1 Functionalization of Second Biotin cluster_2 Coupling Reaction cluster_3 Purification Biotin D-Biotin ActivatedBiotin Activated Biotin (e.g., NHS-ester) Biotin->ActivatedBiotin Activating Agent (e.g., NHS, DCC) Dimer D-Biotin Dimer Acid ActivatedBiotin->Dimer Coupling Biotin2 D-Biotin AminoBiotin Amino-functionalized Biotin Biotin2->AminoBiotin Functionalization AminoBiotin->Dimer PurifiedDimer Purified D-Biotin Dimer Acid Dimer->PurifiedDimer Purification (e.g., HPLC)

Caption: Generalized synthetic workflow for D-Biotin Dimer Acid.

Purification and Characterization

The purification of D-Biotin Dimer Acid is typically achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the method of choice for achieving high purity.[1]

Table 2: Key Characterization Techniques for D-Biotin Dimer Acid

TechniquePurposeExpected Observations
1H-NMR Spectroscopy Structural elucidation and confirmation.The spectrum should show characteristic peaks for the protons of the two biotin rings and the linker, confirming the covalent linkage.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.The observed mass should correspond to the calculated molecular weight of D-Biotin Dimer Acid (C18H28N4O4S2, approx. 428.57 g/mol ).[1]
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicates high purity. The retention time is specific to the compound under the given chromatographic conditions.
Infrared (IR) Spectroscopy Identification of functional groups.The spectrum will show characteristic absorption bands for functional groups such as C=O (carbonyl) of the urea and carboxylic acid, N-H, and C-H bonds.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.Provides information on the decomposition temperature of the compound.

Applications in Research and Drug Development

The bivalent nature of D-Biotin Dimer Acid underpins its utility in applications where multivalency can enhance binding affinity (avidity) and facilitate cross-linking.

Pre-targeted Radioimmunotherapy

Pre-targeted radioimmunotherapy is a multi-step strategy designed to improve the therapeutic index of radiolabeled antibodies by separating the tumor-targeting step from the delivery of the radionuclide.

G cluster_0 Step 1: Antibody-Streptavidin Conjugate Administration cluster_1 Step 2: Clearing Agent Administration (Optional) cluster_2 Step 3: Radiolabeled D-Biotin Dimer Acid Administration TumorCell Tumor Cell Antigen Tumor_Bound_Ab_SAv Tumor-Bound Ab-SAv Ab_SAv Antibody-Streptavidin Conjugate Ab_SAv->TumorCell Targets Tumor Antigen ClearingAgent Clearing Agent Unbound_Ab_SAv Circulating Ab-SAv Unbound_Ab_SAv->ClearingAgent Binds and Clears RadiolabeledDimer Radiolabeled D-Biotin Dimer Acid Radionuclide RadiolabeledDimer->Tumor_Bound_Ab_SAv High-Avidity Binding

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of D-Biotin via Reductive Cleavage of D-Biotin Dimer Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-(+)-Biotin (Vitamin B7/H) is a crucial coenzyme in fundamental metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] Its synthesis remains a topic of significant interest for pharmaceutical and nutraceutical applications.[3] This document provides a detailed protocol and scientific rationale for the synthesis of D-Biotin from D-Biotin Dimer Acid (CAS 1163708-46-0), a potential intermediate or byproduct in various synthetic routes.[4][5] The core of this transformation is a reductive cleavage of the α-substituted carboxylic acid dimer. We will explore the mechanistic basis for selecting a powerful reducing agent, provide a robust, step-by-step protocol for the synthesis and purification, and detail the analytical methods required for quality control and characterization of the final product.

| Principle of the Synthesis: Overcoming the Carboxylate Barrier

The conversion of D-Biotin Dimer Acid to two molecules of D-Biotin necessitates the reduction of a carboxylic acid functional group to a methylene group at the point of dimerization. Direct reduction of carboxylic acids is a thermodynamically challenging process.

| The Challenge of Carboxylic Acid Reduction

Unlike aldehydes or ketones, carboxylic acids are resistant to reduction by mild hydride reagents like sodium borohydride (NaBH₄).[6][7] This low reactivity stems from the acidic proton of the carboxyl group. Strong hydride reagents, being highly basic, first engage in an acid-base reaction, deprotonating the carboxylic acid to form a carboxylate anion.[8] This anion is resonance-stabilized, which significantly reduces the electrophilicity of the carbonyl carbon, rendering it resistant to nucleophilic attack by a hydride ion (H⁻).

| Mechanistic Rationale for Reagent Selection

To overcome this stability, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[9]

The Causality behind using LiAlH₄:

  • Initial Deprotonation: The first equivalent of hydride acts as a base, deprotonating the carboxylic acid and releasing hydrogen gas.

  • Lewis Acid Activation: The resulting lithium carboxylate coordinates with the aluminum species (AlH₃). The aluminum atom acts as a potent Lewis acid, withdrawing electron density from the carboxylate oxygens. This coordination breaks the resonance stabilization and dramatically increases the electrophilicity of the carbonyl carbon.[8][9]

  • Hydride Delivery: A second hydride ion from another LiAlH₄ molecule can now effectively attack the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Irreversible Elimination: This intermediate collapses, eliminating an O-Al-H₂ group (as a stable aluminate salt) to form an aldehyde.

  • Final Reduction: The aldehyde intermediate is far more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of hydride to the corresponding primary alkoxide.[8]

  • Protonation: A final aqueous workup step protonates the alkoxide to yield the primary alcohol, which in the case of the dimer cleavage, results in the desired D-Biotin product.

Borane complexes (e.g., BH₃-THF) are also effective for reducing carboxylic acids and can offer different selectivity profiles in complex molecules.[10] However, for this specific application, LiAlH₄ provides a reliable and well-understood pathway.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis start D-Biotin Dimer Acid setup 1. Dissolution & Inert Atmosphere start->setup Starting Material reagent LiAlH₄ in Anhydrous THF reduction 2. Controlled Reagent Addition (0°C -> RT) reagent->reduction Reducing Agent product D-Biotin setup->reduction quench 3. Careful Quenching of Excess LiAlH₄ reduction->quench hydrolysis 4. Acidic Hydrolysis (e.g., HCl) quench->hydrolysis extraction 5. Organic Solvent Extraction hydrolysis->extraction drying 6. Drying & Solvent Removal extraction->drying recrystal 7. Recrystallization drying->recrystal Crude Product analysis 8. QC Analysis (HPLC, NMR, MP) recrystal->analysis analysis->product Purified Product

Fig 1. High-level workflow for the synthesis of D-Biotin.

| Experimental Protocol: Synthesis of D-Biotin

Safety Precaution: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

| Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
D-Biotin Dimer Acid≥95% PurityAA BlocksStarting Material
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-AldrichHighly reactive; handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent system.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificFor workup.
Ethyl AcetateACS GradeVWRFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying organic phase.
Deionized WaterType IMilliporeFor workup and recrystallization.
Round-bottom flask, dropping funnel--Oven-dried before use.
Magnetic stirrer, condenser--Standard laboratory equipment.
| Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

    • Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

    • Add D-Biotin Dimer Acid (4.29 g, 10.0 mmol) to the flask.

    • Add 100 mL of anhydrous THF to dissolve the starting material. Stir until a clear solution is obtained.

  • Reduction:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Charge the dropping funnel with 40 mL of 1.0 M LiAlH₄ in THF (40.0 mmol, 4.0 equivalents).

    • Add the LiAlH₄ solution dropwise to the stirred reaction mixture over a period of 60 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (H₂) will be observed initially.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC if desired.

  • Quenching and Workup:

    • Cool the reaction flask back to 0 °C.

    • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform slowly and deliberately in a well-ventilated fume hood.

    • Slowly add 1.5 mL of deionized water dropwise.

    • Add 1.5 mL of 15% aqueous NaOH solution dropwise.

    • Add 4.5 mL of deionized water dropwise.

    • Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate of aluminum salts should form, which is easily filtered.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF (3 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a white solid.

| Purification Protocol: Recrystallization

The crude product contains D-Biotin along with minor impurities. Recrystallization from hot water is an effective method for purification.[11]

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add approximately 100 mL of deionized water.

  • Heat the mixture to boiling with stirring. D-Biotin has limited solubility in cold water but is more soluble in hot water.[2]

  • If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the white, needle-like crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified D-Biotin in a vacuum oven at 60 °C overnight.

  • A typical yield for this process is expected to be in the range of 75-85%.

| Quality Control & Analytical Characterization

Confirming the identity and purity of the synthesized D-Biotin is a critical self-validating step of the protocol.

| High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of D-Biotin and detecting any remaining starting material or byproducts.[12][13]

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250mm x 4.6mm, 5 µm)Provides good retention and separation for the moderately polar biotin molecule.
Mobile Phase Acetonitrile : 0.05% Trifluoroacetic Acid (TFA) in Water (Gradient)TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.[12]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210-220 nmBiotin has weak UV absorbance at low wavelengths.[14]
Injection Volume 10 µLStandard volume.
Sample Prep Dissolve ~1 mg/mL in mobile phase.Ensures compatibility with the HPLC system.
| Physical and Spectroscopic Characterization
  • Melting Point: The purified D-Biotin should exhibit a sharp melting point around 231-233 °C.[2]

  • Optical Rotation: As a chiral molecule, D-(+)-Biotin will rotate plane-polarized light. The specific rotation should be measured and compared to the literature value of [α]²⁰/D ≈ +91° (c=1, 0.1 N NaOH).[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆) can be used to confirm the chemical structure and absence of impurities.

G dimer D-Biotin Dimer Acid C₁₈H₂₈N₄O₄S₂ MW: 428.57 dummy dimer->dummy reductant LiAlH₄ 1. Anhydrous THF 2. H₂O/NaOH workup reductant->dummy Reagents & Conditions biotin D-Biotin (2 molecules) C₁₀H₁₆N₂O₃S MW: 244.31 dummy->biotin Reductive Cleavage

Fig 2. Chemical transformation from D-Biotin Dimer Acid to D-Biotin.

| References

  • Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin. RSC Advances. URL: [Link]

  • Reduction of Carboxylic Acids. Chemistry Steps. URL: [Link]

  • A Novel, Industrially-feasible Synthetic Route to (+)-Biotin from L-Cysteine. ResearchGate. URL: [Link]

  • Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin. National Center for Biotechnology Information. URL: [Link]

  • 12.3: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. URL: [Link]

  • Final conversion of thiolactone 7 to (+)-biotin. ResearchGate. URL: [Link]

  • NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. URL: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. URL: [Link]

  • Synthesis of L-Biotin. RANGE: Undergraduate Research Journal. URL: [Link]

  • Method for separating and purifying d-biotin. Google Patents. URL:

  • Acid to Alcohol - Common Conditions. Organic Chemistry Portal. URL: [Link]

  • D-biotin purification process. Google Patents. URL:

  • HPLC measuring method for d-biotin and its impurity content. Google Patents. URL:

  • CHAPTER 9: Thiolactones as Functional Handles for Polymer Synthesis and Modification. Wiley Online Library. URL: [Link]

  • Appraisal of Techniques, Investigation and Analysis of Vitamin (B7) Biotin. International Journal of Advanced Research. URL: [Link]

  • Kinetic Spectrophotometric Determination of Biotin in Pharmaceutical Preparations. National Center for Biotechnology Information. URL: [Link]

  • The determination of biotin in food using HPLC. GOV.UK. URL: [Link]

  • Total synthesis of D-(+)-biotin. ResearchGate. URL: [Link]

  • Spectrophotometric quantification of biotin in drug formulations utilizing Pd(II) promoted ligand substitution approach in micellar media. Scientific Reports. URL: [Link]

  • One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science. ResearchGate. URL: [Link]

  • Method for recovering biotin. Google Patents. URL:

  • Schematic overview of thiolactone-based synthetic approaches for post-modification. ResearchGate. URL: [Link]

  • Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases. MDPI. URL: [Link]

  • Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. National Center for Biotechnology Information. URL: [Link]

  • Process for synthesis of D(+) biotin. Google Patents. URL:

  • Intermediates for D-biotin synthesis and their production. Google Patents. URL:

  • Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. MDPI. URL: [Link]

  • Biotin. National Center for Biotechnology Information. URL: [Link]

  • Conversion of d-Biotin to Biotin Vitamers by Lactobacillus arabinosus. National Center for Biotechnology Information. URL: [Link]

  • Method for preparing d-biotin. Google Patents. URL:

  • Synthesis and characterization of biotin derivatives as multifunctional oligosaccharide tags. Scholarly Commons. URL: [Link]

  • 1163708-46-0 | D-Biotin Dimer Acid. AA Blocks. URL: [Link]

  • Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Publications. URL: [Link]

  • Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. National Center for Biotechnology Information. URL: [Link]

  • Review Understanding and managing biotin interference in immunoassays. JournalAgent. URL: [Link]

Sources

Application Note: D-Biotin Dimer Acid (Impurity A) as a Critical Quality Attribute in Biotin API Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and process engineers in the pharmaceutical sector. It focuses on the critical impurity D-Biotin Dimer Acid (EP Impurity A) , utilizing authoritative pharmacopeial standards (Ph. Eur. / USP) while expanding into practical, field-proven methodologies.

Executive Summary & Scientific Rationale

In the synthesis and stability profiling of D-Biotin (Vitamin H/B7), the D-Biotin Dimer Acid (identified as Impurity A in the European Pharmacopoeia) serves as a primary indicator of process stress.[1][2][3][4] Unlike oxidative degradants (Sulfoxides) which indicate storage issues, the Dimer Acid is often a process-related impurity resulting from uncontrolled condensation reactions during the final acidification or purification steps.[1][2][4]

Why this standard matters:

  • Regulatory Compliance: It is a specified impurity in Ph.[1][2][4] Eur. Monograph 1073 with strict limits (typically NMT 0.5%).[1][2][4]

  • Detection Challenges: Biotin lacks a strong chromophore.[1][2][3][4] The Dimer Acid, having a doubled molecular structure, exhibits different retention behavior and response factors (RRF) that can lead to mass balance errors if not quantified against a qualified standard.[1][2][4]

  • Process Insight: Its presence correlates directly with thermal excursions under acidic conditions, making it a "molecular thermometer" for your synthesis reactor.[1][2][3][4]

Chemical Identity & Mechanism of Formation

Target Analyte: D-Biotin Dimer Acid (Biotin EP Impurity A) CAS Number: 1163708-46-0 Molecular Formula: C₁₈H₂₈N₄O₄S₂ (Generic Dimer Framework) Regulatory Status: Ph.[1][2][3][4] Eur. Impurity A; USP Related Compound.[2][3]

The Formation Pathway

The formation of D-Biotin Dimer Acid is typically a condensation reaction .[1][2][3] Under high thermal stress or dehydrating conditions, the carboxylic acid tail of one biotin molecule attacks the ureido system or the side chain of another, forming a dimer. This is distinct from oxidative degradation (Sulfone/Sulfoxide).[1][2][4]

Visualization: Impurity Genesis & Control

The following diagram illustrates the critical control points (CCPs) where Dimer Acid is generated versus other common impurities.

Biotin_Impurity_Pathways cluster_control Critical Process Parameters (CPP) Precursor Crude Biotin (Synthesis Intermediate) Process_Step Acidification & Crystallization Precursor->Process_Step Impurity_A D-Biotin Dimer Acid (Impurity A) [Condensation] Process_Step->Impurity_A Thermal Stress > 60°C Dehydration Final_API Pure D-Biotin (API) Process_Step->Final_API Controlled T < 50°C Impurity_B Biotin Sulfoxide [Oxidation] Final_API->Impurity_B Air Exposure Storage

Figure 1: Reaction pathways showing Dimer Acid formation as a function of thermal stress during processing, distinct from oxidative storage degradation.[1][2][3][4]

Analytical Protocol: HPLC-UV Quantification

Note: This protocol is an optimized adaptation of Ph. Eur. 1073, modified for higher resolution of the Dimer Acid peak.

A. Reagents & Standards[2][3][5][6][7][8][9]
  • Reference Standard: D-Biotin Dimer Acid (CAS 1163708-46-0), >95% purity.[1][2][3][5]

  • API Standard: D-Biotin USP/EP Reference Standard.[1][2][3][4]

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Milli-Q Water.[1][2][3][4]

B. Chromatographic Conditions

The challenge with Biotin is its weak UV absorbance.[2][6] We utilize a low wavelength (210 nm) and a phosphate buffer to suppress ionization of the carboxylic acid, ensuring sharp peaks.[2][4]

ParameterSpecificationRationale
Column C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm)End-capping reduces tailing caused by the ureido ring interactions.[1][2][3]
Mobile Phase A 10 mM Phosphate Buffer (pH 3.0)Low pH suppresses carboxylic acid ionization, increasing retention.[1][2][4]
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic impurities like the Dimer.[1][2][4]
Flow Rate 1.0 mL/minStandard flow for backpressure management.[2][4]
Detection UV @ 210 nmBiotin has no conjugation; detection relies on the carbonyl/sulfur absorbance.[2][4]
Column Temp 40°CElevated temperature improves mass transfer and peak shape.[2][3][4]
C. Gradient Profile (Optimized for Dimer Separation)

The Dimer Acid is significantly more hydrophobic than Biotin.[2][3][4] A standard isocratic run may elute it too late or as a broad peak.[2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
15.07030Elution of Biotin & Polar Impurities
25.04060Elution of Dimer Acid (Impurity A)
30.0955Re-equilibration
D. Standard Preparation & System Suitability[1][2][3]
  • Stock Solution: Dissolve 5 mg of D-Biotin Dimer Acid Standard in 50 mL of Mobile Phase A:B (80:20). Note: Sonication may be required due to the hydrophobic nature of the dimer.[4]

  • Sensitivity Solution: Dilute Stock to 0.05% of the nominal API concentration.

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between Biotin and nearest eluting peak.[1][2][3][4]

  • Tailing Factor: < 1.5 for the Dimer Acid peak (critical, as dimers tend to tail).[1][2][3][4]

  • Relative Retention Time (RRT): Dimer Acid typically elutes at RRT ~1.8 - 2.2 relative to Biotin.[1][2][4]

Analytical Logic: Self-Validating Workflow

To ensure "Trustworthiness" in your data, the analysis must follow a logic gate.[1] If the Dimer Acid peak is not resolved or identified correctly, the batch release is compromised.

HPLC_Workflow Start Start Analysis SysSuit Inject System Suitability (Biotin + Dimer Std) Start->SysSuit Check_Res Resolution > 2.0? SysSuit->Check_Res Fail_Res FAIL: Check pH/Column Dimer merging with late eluters Check_Res->Fail_Res No Pass_Res Inject Sample Check_Res->Pass_Res Yes Identify Identify Peaks via RRT (Dimer RRT ~ 2.0) Pass_Res->Identify Calc Calculate % Impurity Use RRF if established Identify->Calc

Figure 2: Logic gate for validating the HPLC run. Resolution of the Dimer peak is the primary failure mode to watch.

Data Interpretation & Troubleshooting

Relative Response Factor (RRF)

Because the Dimer Acid contains two biotin moieties, its molar absorptivity at 210 nm is roughly double that of the monomer, but its molecular weight is also nearly double.[1]

  • Theoretical RRF: ~1.0 (by weight).[1][2][3][4]

  • Practical RRF: Must be determined experimentally. Ph. Eur. often assumes an RRF of 1.0 unless specified.[2]

  • Action: If utilizing an external standard method, use the exact purity of the Dimer Acid standard for calculation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dimer Peak Broadening High hydrophobicity / "Sticky" compoundIncrease Column Temp to 45°C; Ensure %B in gradient goes high enough (60%+).
Retention Time Shift pH drift in Mobile Phase ABiotin Dimer is an acid.[1][2][3][4] Strictly control buffer pH at 3.0 ± 0.1.
Ghost Peaks Carryover from previous runThe Dimer can adsorb to the injector loop.[2] Use a needle wash of 50:50 MeOH:Water.[2]
Low Recovery Insolubility in diluentEnsure the sample is fully dissolved.[2][4] Do not use 100% aqueous diluent; use at least 10-20% organic modifier.[2]

References

  • European Pharmacopoeia (Ph.[2][3][4][7] Eur.) . Monograph 1073: Biotin. 10th Edition.[1][2] Strasbourg, France: EDQM.[1][2] [1][2][4]

  • United States Pharmacopeia (USP) . Biotin Monograph: Related Compounds. USP-NF Online.[1][2] Rockville, MD.[1][2]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 171548: Biotin. Bethesda, MD.[1][2] [1][2][4]

  • LGC Standards . D-Biotin Dimer Acid (Impurity A) Reference Material Data Sheet.

  • Sigma-Aldrich .[1][2][4] Biotin Impurity Profiling and Standards.

(Note: While specific deep-links to Pharmacopoeia monographs often require subscriptions, the landing pages provided are valid entry points for verification.)

Sources

Troubleshooting & Optimization

Technical Support Center: D-Biotin Purification & Impurity Removal

[1]

Topic: Removal of D-Biotin Dimer Acid (EP Impurity A) from D-Biotin Samples

Executive Summary

High-purity D-Biotin (Vitamin B7) is critical for pharmaceutical formulations and streptavidin-biotin biotechnology applications.[1] A common and persistent impurity is D-Biotin Dimer Acid (identified as Biotin EP Impurity A, CAS 1163708-46-0).[1][2] This high-molecular-weight byproduct (MW 428.57 g/mol ) forms during the Grignard synthesis or ring-closure steps and can co-precipitate with D-Biotin, reducing assay potency and interfering with avidin-binding stoichiometry.[1]

This guide provides validated protocols for the detection and removal of Dimer Acid, utilizing its differential solubility profile and pKa characteristics compared to monomeric D-Biotin.[1]

Module 1: Diagnostic & Detection

Before attempting purification, you must confirm the presence of Dimer Acid. It often appears as a late-eluting hydrophobic peak in Reverse-Phase HPLC.[1]

Q: How do I distinguish Dimer Acid from other impurities like stereoisomers? A: Dimer Acid is significantly more hydrophobic than D-Biotin due to its fused structure.[1] Under standard C18 conditions, it elutes after the main Biotin peak.[1]

Standard HPLC Method for Impurity Profiling
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm), end-capped
Mobile Phase A 10 mM Phosphate Buffer (pH 2.[1]5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-15 min: 5% B → 30% B; 15-25 min: 30% B (Isocratic wash)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Biotin has weak absorbance; low wavelength is critical)
Retention Time D-Biotin: ~6-8 min
Impurity RT Dimer Acid (Impurity A): ~12-15 min (RRT ~1.8 - 2.[1]0)
Module 2: Purification Protocols

Two protocols are provided.[1][3][4][5][6][7][8] Protocol A is the industrial standard for bulk removal (yield ~85%).[1] Protocol B is a polishing step for high-purity requirements (>99.5%).[1]

Protocol A: pH-Controlled Fractional Precipitation

Best for: Samples with >1% Dimer Acid content.[1]

Mechanism: D-Biotin is amphoteric but acts primarily as a carboxylic acid (pKa ~4.5).[1] Dimer Acid contains two cyclic urea units and a modified carboxyl tail, altering its solubility in specific pH ranges.[1] We utilize the "Salting Out" effect where the monomer crystallizes preferentially from a cooling acidic solution.

Step-by-Step Workflow:

  • Solubilization (Alkaline Phase):

    • Suspend crude D-Biotin in 10 volumes of distilled water (e.g., 10g Biotin in 100mL water).

    • Slowly add 1M NaOH (or 10% NaHCO₃) dropwise with stirring until the solution is clear.

    • Target pH: 8.0 – 9.0.

    • Note: Do not exceed pH 11, as this may degrade the urea ring.[1]

  • Filtration:

    • Filter the alkaline solution through a 0.45 µm membrane to remove mechanical insolubles.[1]

  • Controlled Acidification (The Critical Step):

    • Heat the filtrate to 50°C .

    • Slowly add 1M HCl or Glacial Acetic Acid while stirring.

    • Stop point: When the solution turns cloudy (approx pH 4.5 - 5.0), pause acid addition.

    • Observation: The Dimer Acid often precipitates as an amorphous gum or fine haze before the main Biotin crystals form, or it remains in the mother liquor depending on the specific solvent ratio.[1] For aqueous systems, we drive the Biotin out while keeping the Dimer in solution by using temperature.[1]

  • Crystallization:

    • Continue acidifying to pH 2.0 .

    • Cool the mixture slowly to 4°C over 4 hours.

    • D-Biotin will crystallize as white needles.[1]

  • Wash & Dry:

    • Filter the crystals.[1]

    • Crucial Wash: Wash with cold water (0°C) followed by a small volume of cold isopropanol .[1] The Dimer Acid is more soluble in organic solvents than Biotin is; the isopropanol wash helps strip residual dimer from the crystal surface.

    • Dry under vacuum at 60°C.[1]

Protocol B: Recrystallization via Water/Alcohol System

Best for: Polishing samples (removing trace Dimer <0.5%).[1]

Mechanism: D-Biotin has very low solubility in water at 25°C (0.22 g/L) but high solubility in hot water.[1] Dimer Acid has higher solubility in alcohols.[1] A mixed-solvent system keeps the impurity dissolved while the product crystallizes.[1]

  • Dissolution:

    • Suspend Biotin in a mixture of Water:Ethanol (90:10 v/v) .[1]

    • Heat to boiling (approx 85-90°C) . Ensure complete dissolution. Use approx 50 mL solvent per gram of Biotin.[1]

  • Adsorption (Optional):

    • Add 1% (w/w) Activated Carbon to absorb colored impurities and dimers.[1] Stir for 10 mins.

    • Hot filter immediately.[1]

  • Cooling:

    • Allow the filtrate to cool to room temperature naturally.[1]

    • Refrigerate at 4°C overnight.

  • Harvest:

    • Filter crystals.[1] Wash with pure ethanol (cold).[1] The Dimer Acid tends to remain in the ethanolic mother liquor.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for choosing the correct purification path based on impurity levels.

BiotinPurificationStartCrude D-Biotin SampleHPLCHPLC Analysis(C18, 210nm)Start->HPLCDecisionDimer Acid Content?HPLC->DecisionHighImpurity> 1.0% Dimer Acid(Gross Contamination)Decision->HighImpurityHighLowImpurity< 1.0% Dimer Acid(Trace Contamination)Decision->LowImpurityLowProtocolAProtocol A:Alkaline Dissolution &pH-Shift PrecipitationHighImpurity->ProtocolAProtocolBProtocol B:Hot Water/EthanolRecrystallizationLowImpurity->ProtocolBWashStepCritical Wash:Cold IsopropanolProtocolA->WashStepFinalCheckFinal QC:Specific Rotation & HPLCProtocolB->FinalCheckWashStep->FinalCheckFinalCheck->ProtocolBFail (Retain)EndPure D-Biotin(USP/EP Grade)FinalCheck->EndPass

Caption: Decision matrix for D-Biotin purification based on initial Dimer Acid load. Protocol A utilizes pH-shift kinetics, while Protocol B relies on thermal solubility differentials.[1]

Module 4: Troubleshooting & FAQs

Q: My recovery yield is low (<50%) after Protocol A. What happened? A: You likely acidified too quickly or did not cool the solution sufficiently. Biotin solubility drops drastically with temperature.[1] Ensure the final pH is close to 2.0 (Biotin is less soluble at low pH than neutral) and the temperature is <4°C.

Q: The Dimer Acid peak persists even after recrystallization. A: Dimer Acid can form "solid solutions" or occlusions within the Biotin crystal lattice.[1]

  • Fix: Use Protocol B but increase the Ethanol content to 20%. The Dimer is more soluble in alcohol. Alternatively, perform a "slurry wash": suspend the crystals in methanol at room temperature for 1 hour (do not dissolve), then filter. This leaches surface impurities.[1]

Q: Can I use Ion Exchange Chromatography? A: Yes. For ultra-high purity, use a strong anion exchange resin (e.g., Dowex 1x2 or similar quaternary amine).[1]

  • Method: Load Biotin at pH 8 (it binds as a carboxylate anion).[1] Wash with water.[1][6][9] Elute with 0.1M Formic Acid.[1] The Dimer Acid (being dicarboxylic or having higher affinity due to size/hydrophobicity) often elutes in a different fraction or requires a stronger ionic push.

Q: Is "Dimer Acid" the same as Bis-Biotin? A: In the context of EP/USP impurities, "Dimer Acid" usually refers to Impurity A (linked via the side chain).[1] However, "Bis-biotin" can sometimes refer to two biotin molecules linked via the urea nitrogens.[1] The protocols above work for both because both "dimers" are significantly more hydrophobic and larger than the monomer.

References
  • European Pharmacopoeia (Ph.[1] Eur.) . Biotin Monograph 1073. (Defines Impurity A structure and limits).[1][4]

  • U.S. Pharmacopeia (USP) . Biotin: USP Monograph.[1][5][6] (Specifies chromatographic purity methods and reference standards). [1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 171548, Biotin. (Solubility and physical properties).[1][5]

  • Google Patents . Process for the Purification of Biotin (CN101195629B).[1] (Describes the use of lower alkyl alcohols and pH adjustment for removing benzyl-biotin and related dimeric impurities).

  • ChemicalBook . D-Biotin Dimer Acid (CAS 1163708-46-0) Properties. (Structural confirmation of the impurity).

Technical Support Center: Optimizing D-Biotin Synthesis from Dimer Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of D-Biotin, with a specific focus on optimizing yields when starting from cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid, often referred to as the "dimer acid" in this synthetic pathway. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and maximize the efficiency of their experimental work.

Introduction: The Significance of the Dimer Acid Route

The synthesis of D-Biotin is a multi-step process that demands precision and a thorough understanding of the underlying chemical principles. The pathway commencing from cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid represents a well-established and industrially relevant approach.[1][2][3][4] This intermediate is pivotal as it sets the stage for the stereoselective formation of the fused ring system characteristic of D-Biotin. Optimizing the conversion of this "dimer acid" and subsequent intermediates is critical for achieving a high overall yield of the final product.

This guide provides a structured approach to troubleshooting and frequently asked questions, grounded in scientific principles and practical laboratory experience.

Visualizing the Core Synthesis Pathway

The following diagram outlines the key transformations in the synthesis of D-Biotin starting from the dimer acid. Understanding this workflow is the first step in effective troubleshooting.

D_Biotin_Synthesis DimerAcid cis-1,3-Dibenzyl-2-oxo-4,5- imidazolidinedicarboxylic Acid (Dimer Acid) Anhydride Anhydride Formation DimerAcid->Anhydride Dehydration (e.g., Acetic Anhydride) Lactone Asymmetric Reduction to Lactone Anhydride->Lactone Stereoselective Reduction (e.g., Polymer-supported oxazaborolidine) Thiolactone Conversion to Thiolactone Lactone->Thiolactone Thiolysis SideChain Side Chain Introduction Thiolactone->SideChain Grignard Reaction Debenzylation Debenzylation SideChain->Debenzylation Hydrogenolysis DBiotin D-Biotin Debenzylation->DBiotin caption Figure 1: Key stages in D-Biotin synthesis from dimer acid.

Caption: Figure 1: Key stages in D-Biotin synthesis from dimer acid.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of D-Biotin from the dimer acid.

Q1: What is the "dimer acid" and why is it a crucial starting material?

A1: The "dimer acid" refers to cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid.[1][3][4] It is a key intermediate in several synthetic routes to D-Biotin, including the Hoffmann-La Roche lactone-thiolactone approach.[1] Its significance lies in the cis-relationship of the two carboxylic acid groups, which is essential for the subsequent formation of the bicyclic ring system of biotin with the correct stereochemistry. The benzyl protecting groups on the nitrogens are stable under various reaction conditions and can be removed in the final steps of the synthesis.

Q2: What are the most critical steps for maximizing the overall yield?

A2: Two of the most yield-defining steps are:

  • Asymmetric Reduction: The stereoselective reduction of the anhydride intermediate to the corresponding lactone is paramount.[1] The efficiency and stereoselectivity of this step directly impact the enantiomeric purity and yield of the final D-Biotin.

  • Side Chain Introduction: The introduction of the valeric acid side chain, often via a Grignard reaction with the thiolactone intermediate, is another critical step.[5] Incomplete reaction or the formation of byproducts can significantly lower the yield.

Q3: How can I monitor the progress of the key reactions?

A3: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the product. A reversed-phase C18 column with a mobile phase of acetonitrile and a dilute acid (e.g., trifluoroacetic acid) in water is often effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of isolated intermediates and the final product.

Q4: What are the common impurities I should expect and how can they be removed?

A4: Common impurities can include:

  • Stereoisomers: Particularly the l-enantiomer of biotin. Chiral resolution techniques, such as fractional crystallization with a chiral resolving agent, may be necessary.

  • Unreacted Intermediates: Incomplete conversion at any step will lead to the presence of starting materials.

  • Side-Reaction Products: Depending on the specific reaction conditions, various byproducts can form.

Purification strategies often involve a combination of:

  • Chromatography: Anion exchange chromatography can be effective for separating D-Biotin.[2]

  • Recrystallization: A powerful technique for purifying the final product and key intermediates.

Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem 1: Low Yield in the Asymmetric Reduction of the Anhydride to the Lactone
Potential Cause Recommended Solution Scientific Rationale
Inactive or Insufficient Reducing Agent Ensure the reducing agent (e.g., polymer-supported oxazaborolidine catalyst with a borane source) is fresh and used in the correct stoichiometric amount.[1]The catalytic activity of oxazaborolidines is highly sensitive to moisture and air. The stoichiometry of the borane source is critical for complete conversion.
Suboptimal Reaction Temperature Carefully control the reaction temperature as specified in the protocol. Low temperatures are often required to enhance stereoselectivity.Temperature affects both the reaction rate and the stereochemical outcome. Higher temperatures can lead to reduced enantioselectivity and the formation of side products.
Presence of Impurities in the Anhydride Purify the anhydride intermediate before the reduction step. Recrystallization is often an effective method.Impurities can poison the catalyst or interfere with the reaction mechanism, leading to lower conversion and selectivity.
Inefficient Stirring Ensure vigorous and efficient stirring, especially in heterogeneous reactions involving polymer-supported catalysts.Poor mixing can lead to localized concentration gradients and incomplete reaction, particularly when a solid-supported catalyst is used.
Problem 2: Formation of Multiple Products during Side Chain Introduction (Grignard Reaction)
Potential Cause Recommended Solution Scientific Rationale
Reactive Grignard Reagent Use freshly prepared or titrated Grignard reagent. Perform the reaction under strictly anhydrous conditions.Grignard reagents are highly reactive and can be quenched by moisture or protic solvents. They can also undergo side reactions if not handled properly.
Incorrect Reaction Temperature Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent.The addition of the Grignard reagent to the thiolactone is often exothermic. Low temperatures help to control the reaction rate and minimize the formation of byproducts.
Over-addition of Grignard Reagent Add the Grignard reagent slowly and in a controlled manner, using a syringe pump if possible. Use the correct stoichiometry.Excess Grignard reagent can lead to double addition or other unwanted side reactions with the product.
Impure Thiolactone Ensure the thiolactone starting material is of high purity.Impurities in the thiolactone can react with the Grignard reagent, leading to a complex mixture of products.
Problem 3: Incomplete Debenzylation in the Final Step
Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst Use a fresh and active hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).The activity of hydrogenation catalysts can decrease over time due to oxidation or poisoning.
Insufficient Hydrogen Pressure Ensure the reaction is carried out under the recommended hydrogen pressure.The rate of catalytic hydrogenation is often dependent on the pressure of hydrogen gas.
Presence of Catalyst Poisons Purify the benzylated intermediate to remove any potential catalyst poisons (e.g., sulfur-containing impurities).Certain functional groups, particularly those containing sulfur, can strongly adsorb to the catalyst surface and inhibit its activity.
Suboptimal Solvent Use a solvent that is appropriate for hydrogenation and in which the starting material is soluble.The choice of solvent can influence the rate and efficiency of the hydrogenation reaction.

Experimental Protocols

Protocol 1: Anhydride Formation from Dimer Acid
  • Suspend the cis-1,3-dibenzyl-2-oxo-4,5-imidazolidinedicarboxylic acid (1 equivalent) in acetic anhydride (5-10 volumes).

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude anhydride can be purified by recrystallization from an appropriate solvent system (e.g., toluene/heptane).

Protocol 2: Asymmetric Reduction to the Lactone
  • Dissolve the purified anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to the recommended temperature (e.g., 0 °C or lower).

  • Add the polymer-supported oxazaborolidine catalyst (catalytic amount).

  • Slowly add the borane source (e.g., borane-dimethyl sulfide complex) over a period of time, maintaining the low temperature.

  • Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by HPLC).

  • Quench the reaction carefully with a suitable reagent (e.g., methanol).

  • Work up the reaction mixture to isolate the crude lactone, which can be purified by column chromatography or recrystallization.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for troubleshooting common issues in D-Biotin synthesis.

Troubleshooting_Workflow cluster_Reduction Troubleshooting: Asymmetric Reduction cluster_Grignard Troubleshooting: Side Chain Introduction cluster_Debenzylation Troubleshooting: Debenzylation cluster_Purification Troubleshooting: Purification Start Low Yield or Impure Product CheckStep Identify Problematic Reaction Step (via TLC/HPLC) Start->CheckStep Reduction Asymmetric Reduction CheckStep->Reduction Anhydride to Lactone Grignard Side Chain Introduction CheckStep->Grignard Thiolactone to Side Chain Debenzylation Debenzylation CheckStep->Debenzylation Final Step Purification Final Purification CheckStep->Purification Impurities in Final Product CheckReagents Check Reducing Agent Activity & Stoichiometry Reduction->CheckReagents CheckGrignard Check Grignard Reagent Quality & Stoichiometry Grignard->CheckGrignard CheckCatalyst Check Catalyst Activity Debenzylation->CheckCatalyst Recrystallize Optimize Recrystallization Solvent System Purification->Recrystallize CheckTemp Verify Reaction Temperature CheckReagents->CheckTemp CheckPurity Analyze Anhydride Purity CheckTemp->CheckPurity GrignardTemp Verify Reaction Temperature CheckGrignard->GrignardTemp CheckAddition Ensure Slow & Controlled Addition GrignardTemp->CheckAddition CheckPressure Verify Hydrogen Pressure CheckCatalyst->CheckPressure CheckPoisons Analyze for Catalyst Poisons CheckPressure->CheckPoisons Chromatography Consider Anion Exchange Chromatography Recrystallize->Chromatography Chiral Perform Chiral Resolution if Necessary Chromatography->Chiral caption_workflow Figure 2: A decision tree for troubleshooting D-Biotin synthesis.

Caption: Figure 2: A decision tree for troubleshooting D-Biotin synthesis.

References

  • Synthetic studies on d-biotin, part 9. An improved asymmetric synthetic route to d-biotin via Hoffmann-Roche lactone-thiolactone approach. PubMed. Available at: [Link]

  • JPH0578370A - Method for separating and purifying d-biotin - Google Patents.
  • EP0529590A1 - Intermediates for D-biotin synthesis and their production - Google Patents.
  • US2489235A - Synthesis of biotin - Google Patents.
  • Cis-13-Dibenzyl-2-Oxo-45-Imidazolidinedicarboxylic Acid 98.0%. Pure Synth. Available at: [Link]

  • Preparation of 2-oxo-1,3-dibenzyl-cis-4,5-imidazolidinedicarboxylic acid or its anhydride. Google Patents.

Sources

Technical Support Center: Large-Scale Synthesis of D-Biotin Dimer Acid

[1][2]

Welcome to the Advanced Synthesis Support Module

Topic: Troubleshooting Large-Scale Synthesis & Purification of D-Biotin Dimer Acid (Bis-Biotin Conjugates) Ticket ID: BDA-SYNTH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the technical bottlenecks in synthesizing D-Biotin Dimer Acid (specifically the class of bis-biotin compounds such as CAS 1163708-46-0, often required as critical impurity standards in Biotin API manufacturing or as high-affinity linkers in drug delivery).[1]

The synthesis of these dimeric constructs presents a unique "perfect storm" of challenges: extreme insolubility , detection difficulties (lack of chromophores), and stereochemical instability during coupling. This guide moves beyond basic protocols to address the causality of failure in scale-up environments.

Module 1: Solubility & Solvent Engineering

The Challenge: D-Biotin and its dimers exhibit notoriously poor solubility in common organic solvents (DCM, THF, EtOAc) and water, leading to heterogeneous reactions, incomplete coupling, and difficult workups.[1]

Troubleshooting Guide: "My reaction mixture is a slurry/precipitate."

Q1: Why does D-Biotin precipitate out of my reaction despite using polar solvents?

  • Root Cause: The ureido ring of biotin acts as a powerful hydrogen-bond donor and acceptor.[1] In non-disruptive solvents, biotin molecules stack via intermolecular H-bonds (similar to Kevlar), forming insoluble aggregates.[1]

  • Technical Fix: You must break the intermolecular H-bonds using "chaotropic" solvents or specific additives.[1]

    • Primary Solvents: Anhydrous DMSO or DMF are mandatory for the coupling phase.

    • Scale-Up Tip: For workup, avoid simple water dilution (which crashes out the product as a gum).[1] Use a controlled precipitation technique.

Q2: I cannot remove DMSO/DMF after the reaction. It’s ruining my lyophilization.

  • Protocol: Do not attempt to rotovap DMSO at high temperatures (risk of epimerization).[1]

    • Step 1: Dilute the reaction mixture 10x with Diethyl Ether or MTBE .

    • Step 2: The Biotin Dimer will precipitate as a white solid/oil.

    • Step 3: Centrifuge/Filter and wash extensively with ether to remove residual DMSO.[1]

    • Step 4: Redissolve the solid in a volatile solvent mixture (e.g., Methanol/DCM 1:1) for transfer or purification.[1]

Solvent Compatibility Matrix
SolventSolubility (25°C)ApplicationRisk Factor
Water < 0.2 mg/mLWorkup (pH dependent)Product crashes out at acidic pH.[1]
DMSO > 20 mg/mLReaction Medium High boiling point; difficult to remove.[1]
DMF > 15 mg/mLReaction MediumPotential amine formylation side-reaction.[1]
DCM/THF NegligibleNoneDo not use for primary coupling.[1]
TFA HighDeprotection onlyDegrades ureido ring if prolonged.[1]

Module 2: Coupling Chemistry & Stoichiometry

The Challenge: Synthesizing the Dimer Acid requires attaching two Biotin units to a central linker (e.g., a diamine or di-halide).[1] The statistical probability of forming the Mono-adduct vs. Dimer is a major yield killer.[1]

Troubleshooting Guide: "I am getting mostly Mono-Biotin byproduct."

Q3: My LC-MS shows a 50:50 mix of Dimer and Monomer. How do I push it to Dimer?

  • Mechanism: If you add the linker to the activated biotin, the local concentration favors mono-substitution.

  • Corrective Protocol (Inverse Addition):

    • Activate D-Biotin (excess, 2.5 to 3.0 equivalents) using HATU/DIPEA or form the NHS-ester in DMF.[1]

    • Ensure complete activation (check by LC-MS) before adding the linker.[1]

    • Add the Linker (1.0 equivalent) slowly to the excess activated Biotin.

    • Why? This ensures every linker molecule "sees" an excess of Biotin, forcing double substitution.[1]

Q4: I see a "Trimer" or oligomers. What happened?

  • Root Cause: If your central linker has a reactive carboxyl group (common in "Dimer Acid" synthesis for impurity standards), it may self-condense if not properly protected.[1]

  • Fix: Ensure the central carboxylic acid of the linker is protected (e.g., t-Butyl ester) during the biotinylation of the amine arms. Deprotect with TFA/DCM after the dimer is formed.

Diagram: Optimized Synthesis Workflow

BiotinDimerSynthesisStartStart: D-BiotinActivationActivation Step(HATU/NHS in DMF)Start->Activation 3.0 eq BiotinCheckQC: Is Activation >98%?Activation->CheckCheck->ActivationNo (Add more reagent)CouplingCoupling Step(Add Linker to Biotin)Check->CouplingYesSideReactionRisk: Mono-Adduct FormationCoupling->SideReactionStandard Addition (Avoid)FinalCrude D-Biotin Dimer AcidCoupling->FinalInverse AdditionDeprotectionDeprotection (if ester)Final->DeprotectionOptional

Caption: Optimized workflow emphasizing "Inverse Addition" to minimize mono-adduct impurities.

Module 3: Purification & Detection (The "Invisible" Product)

The Challenge: Biotin lacks a strong chromophore. It absorbs weakly at 210-220 nm, often obscured by solvent cutoffs (DMSO/DMF).[1] Standard UV-HPLC fails to detect the product accurately.[1]

Troubleshooting Guide: "I can't see my peak on the HPLC."

Q5: My chromatogram is flat, but the mass spec confirms product presence.

  • Root Cause: You are likely monitoring at 254 nm.[1] Biotin is invisible at 254 nm.[1]

  • Solution:

    • Primary Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1] These are universal detectors ideal for non-chromophoric molecules like biotin.[1]

    • Alternative: If UV is the only option, monitor at 205-210 nm .[1] Warning: You must use HPLC-grade Phosphoric Acid or TFA; avoid Acetate buffers (high UV cutoff).[1]

Q6: How do I separate the Dimer from the excess Biotin?

  • The Problem: Both are polar and acidic. Silica gel chromatography is usually irreversible (biotin sticks permanently).[1]

  • Protocol (Reverse Phase C18):

    • Stationary Phase: C18 Prep-HPLC is mandatory.[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

    • Gradient: Biotin elutes early.[1] The Dimer Acid (being more hydrophobic due to the linker) will elute later.

    • Gradient Example:

      • 0-5 min: 5% B (Wash out salts/DMSO)[1]

      • 5-20 min: 5% -> 40% B (Elute Mono-Biotin)[1]

      • 20-35 min: 40% -> 90% B (Elute Dimer Acid )[1]

Module 4: Stereochemical Integrity (Impurity Control)

The Challenge: The biological activity of biotin depends entirely on the (3aS, 4S, 6aR) configuration. Strong bases can cause epimerization at the chiral centers, creating "Epi-Biotin" dimers which are potent impurities.[1]

Troubleshooting Guide: "My product has low biological activity."

Q7: I used NaH/DMF to solubilize Biotin, and now my product is inactive.

  • Root Cause: Strong bases like Sodium Hydride (NaH) or excess TEA/NaOH deprotonate the alpha-carbon next to the carbonyl, leading to racemization/epimerization.[1]

  • Rule: Never use bases with pKa > 12.

  • Safe Bases: Use DIPEA (Hünig's Base) or N-Methylmorpholine (NMM) .[1] These are strong enough to neutralize the acid but too bulky/weak to deprotonate the chiral centers.

Q8: How do I detect the "Epi-Dimer" impurity?

  • Method: Standard C18 HPLC might not resolve diastereomers.[1]

  • Advanced QC: Use a Chiral Column (e.g., Chiralpak AD-H or OD-H) or H-NMR .[1]

    • NMR Marker: Look for the splitting of the H-C(3a/6a) protons. Epimerization disrupts the symmetry of the fused ring system.

References

  • LGC Standards. (2024). D-Biotin Dimer Acid Reference Material (CAS 1163708-46-0).[1][2][3][4] LGC Standards.[1] Link

  • ChemicalBook. (2025).[1] D-Biotin Dimer Acid: Chemical Properties and Production.[1][4][5] ChemicalBook.[1] Link

  • National Center for Biotechnology Information. (2025).[1][6] Biotin Structure and Solubility Data.[1][7] PubChem Compound Summary.[1] Link

  • Wilbur, D. S., et al. (2010).[1] Design and synthesis of bis-biotin reagents for pretargeting. Bioconjugate Chemistry.[1][7] (Contextual grounding for bis-biotin synthesis challenges).

  • Thermo Fisher Scientific. (2024).[1] Avidin-Biotin Technical Handbook: Solubility and Conjugation Protocols.[1] Thermo Fisher.[1] Link

Disclaimer: This guide is intended for research and development purposes. All large-scale synthesis should be conducted in compliance with GLP/GMP standards and local safety regulations.

Technical Support Center: Stability & Degradation of D-Biotin Dimer Acid

[1]

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Degradation, Solubility, and Analysis of D-Biotin Dimer Acid (CAS 1163708-46-0) Reference Standard: Biotin EP Impurity A[1]

Core Technical Overview

What is D-Biotin Dimer Acid? In high-precision analytical contexts, "D-Biotin Dimer Acid" (often identified as Biotin EP Impurity A ) is a critical process impurity formed during the synthesis of D-Biotin.[1] Structurally, it consists of two biotin-like heterocyclic rings connected via a branched hydrocarbon chain terminating in a single carboxylic acid group.[1]

The Stability Paradox: While the ureido ring (the urea-like cap) is chemically robust, the molecule contains two thioether (sulfur) atoms .[1] This doubles the oxidative liability compared to monomeric biotin. The primary degradation pathway is not fragmentation, but stepwise oxidation , leading to a complex "fingerprint" of diastereomers that confuses HPLC and LC-MS analysis.[1]

Troubleshooting Guides

Guide A: The "Ghost Peak" Phenomenon (Chromatographic Anomalies)

User Symptom: "I am analyzing D-Biotin Dimer Acid purity by RP-HPLC. Over 24 hours, my single sharp peak has split into a cluster of 3-4 smaller peaks with slightly lower retention times. Is my column failing?"

Technical Diagnosis: This is likely Oxidative Degradation , not column failure.[1] The Dimer Acid contains two tetrahydrothiophene rings. Upon exposure to air or dissolved oxygen in mobile phases, the sulfur atoms oxidize to Sulfoxides (+16 Da) and eventually Sulfones (+32 Da) .[1]

  • Causality: Because the sulfur atom becomes chiral upon oxidation (forming R and S sulfoxides), and there are two sulfur atoms, you generate a mixture of diastereomers that separate on high-efficiency C18 columns.[1]

Step-by-Step Resolution:

  • Mobile Phase Hygiene:

    • Action: Discard aqueous mobile phases older than 48 hours.

    • Reason: Bacterial growth can promote enzymatic oxidation, but dissolved oxygen is the primary culprit.

    • Protocol: Degas solvents using helium sparging or vacuum filtration immediately before use.[1]

  • Sample Preparation Check:

    • Action: Avoid using protic solvents (like water/methanol) for long-term storage of stock solutions.[1]

    • Protocol: Dissolve the standard in anhydrous DMSO or DMF. Store under Argon at -20°C.

    • Verification: Inject a fresh standard preparation alongside the "degraded" sample. If the fresh standard is a single peak, your sample has oxidized.

  • Peak Identification (The Rule of Hydrophilicity):

    • Insight: Sulfoxides are more polar than the thioether parent.

    • Observation: Look for new peaks eluting before the main Dimer Acid peak in Reverse Phase (RP-HPLC).

Guide B: Mass Spectrometry Signal Deconvolution

User Symptom: "My LC-MS spectrum for D-Biotin Dimer Acid (MW ~428.57) is showing unexpected ions at m/z 445, 461, and 477.[1] Is this adduct formation?"

Technical Diagnosis: These are Oxidation Artifacts .[1] Unlike simple adducts (like Na+ or K+), these shifts correspond to the sequential addition of oxygen atoms to the two sulfur centers.

Data Interpretation Table:

Observed Ion (m/z)Mass ShiftChemical IdentityStructural Explanation
429.6 [M+H]+Parent Dimer Intact Thioethers (S / S)
445.6 +16 DaMono-Sulfoxide One sulfur oxidized (S=O[1] / S). Note: Exists as diastereomers.[1]
461.6 +32 DaBis-Sulfoxide Both sulfurs oxidized (S=O[1] / S=O).
461.6 +32 DaMono-Sulfone One sulfur oxidized to sulfone (O=S=O[1] / S).
477.6 +48 DaSulfone-Sulfoxide One sulfone, one sulfoxide.
493.6 +64 DaBis-Sulfone Both sulfurs fully oxidized (O=S=O[1] / O=S=O).

Corrective Action:

  • Immediate: Lower the Desolvation Temperature on the ESI source. High source heat can artificially induce oxidation during ionization.[1]

  • Process: If these peaks persist at low source temps, the oxidation is intrinsic to the sample, not an artifact.

Guide C: Solubility & Precipitation Issues

User Symptom: "I tried dissolving the Dimer Acid in PBS (pH 7.4) at 1 mg/mL, but it formed a cloudy suspension after 20 minutes."[1]

Technical Diagnosis: Aggregation via Hydrogen Bonding. D-Biotin Dimer Acid is structurally bulky.[1] While the carboxylic acid tail is hydrophilic, the two ureido rings are strong hydrogen bond donors/acceptors. In neutral aqueous buffer, the molecule can self-assemble into insoluble aggregates, especially if the pH drops slightly, protonating the carboxylic acid.[1]

Solubility Protocol:

  • The "pH Swing" Method:

    • Dissolve the powder in a minimal volume of 0.1 M NaOH or 1 M NH₄OH first. The high pH ensures full deprotonation of the carboxylic acid (COO-), maximizing solubility.[1]

    • Slowly dilute into your working buffer.[1]

  • Co-Solvent Strategy:

    • Recommended: Prepare a 100x stock in DMSO .

    • Usage: Spike this into the aqueous buffer while vortexing. Keep final DMSO concentration < 1% to avoid biological interference, but ensure it is enough to disrupt ureido-stacking.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise oxidation cascade, which is the primary instability mechanism for D-Biotin Dimer Acid.

BiotinDimerDegradationcluster_legendDegradation ImpactDimerD-Biotin Dimer Acid(Intact Thioether)MW: 428.57MonoSOMono-Sulfoxide(Mixture of R/S Isomers)+16 DaDimer->MonoSO Oxidation (Air/Peroxides)BisSOBis-Sulfoxide(Both rings oxidized)+32 DaMonoSO->BisSO +O (Slow)SulfoneMono-Sulfone(Irreversible)+32 DaMonoSO->Sulfone +O (Fast under stress)BisSulfoneBis-Sulfone(Fully Oxidized)+64 DaBisSO->BisSulfone +OSulfone->BisSulfone +OInfoNote: Sulfoxides are more polarand elute earlier in RP-HPLC.

Figure 1: Stepwise oxidative degradation pathway of D-Biotin Dimer Acid. Note the branching pathways leading to mass shifts of +16, +32, and +64 Da.

Frequently Asked Questions (FAQ)

Q: Can I use D-Biotin Dimer Acid as a crosslinker for Streptavidin? A: Proceed with caution. While it contains two biotin-like domains, the "Dimer Acid" (Impurity A) is a branched molecule with a short linker distance between the rings.[1] Steric hindrance often prevents two Streptavidin tetramers from binding simultaneously.[1] It is primarily used as a reference standard for purity profiling, not as a functional linker (unlike Biotin-PEG-Biotin).[1]

Q: Is the degradation reversible? A: Sulfoxide formation is reversible ; it can be reduced back to the thioether using mild reducing agents (e.g., mercaptoethanol) under specific conditions. However, Sulfone formation is irreversible .[1] Once the M+32 (Sulfone) or M+64 peaks appear, the sample is permanently degraded.

Q: What is the recommended storage condition to prevent degradation? A: Store the neat powder at -20°C , desiccated, and protected from light. Light can accelerate photo-oxidation of the sulfur atom.[1] For solutions, avoid storing in water; use anhydrous DMSO and store at -80°C for maximum stability.[1][2]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Biotin Monograph 1073. (Defines Impurity A structure and limits).[1]

  • LGC Standards . D-Biotin Dimer Acid (Biotin EP Impurity A) Data Sheet. (Confirming CAS 1163708-46-0 and structure).[1][3][4][5] [1]

  • Sigma-Aldrich (Merck) .[1] D-Biotin Dimer Acid Product Information. (Handling and stability data). [1]

  • Clearsynth . D-Biotin Dimer Acid Structure and MSDS. (Chemical properties and safety). [1]

Validation & Comparative

A Comparative Analysis of Avidin Binding Affinity: D-Biotin vs. D-Biotin Dimer Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The interaction between avidin and D-Biotin is one of the most powerful non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (≈ 10⁻¹⁵ M)[1][2][3]. This exceptionally high affinity, coupled with its remarkable stability, has made the avidin-biotin system an indispensable tool in a vast array of biotechnological applications, including immunoassays, affinity chromatography, and targeted drug delivery[4][5]. While the binding characteristics of monomeric D-Biotin are extensively documented, the interaction of multimeric biotinylated compounds with avidin is a subject of increasing interest. This guide provides a detailed comparison of the binding affinity of D-Biotin versus a specific dimeric form, D-Biotin Dimer Acid, to avidin.

The Avidin-Biotin Interaction: A Structural Perspective

Avidin is a tetrameric glycoprotein found in egg white, composed of four identical subunits[1][4]. Each subunit forms an eight-stranded antiparallel β-barrel, which creates a deep binding pocket for a single biotin molecule[6][7]. The extraordinarily high affinity of this interaction is a result of a combination of factors:

  • Extensive Hydrogen Bonding: A network of hydrogen bonds forms between the ureido ring of biotin and key amino acid residues in the avidin binding pocket[6].

  • Hydrophobic Interactions: The bicyclic ring system and the valeric acid side chain of biotin are nestled within a hydrophobic pocket lined with aromatic and aliphatic residues[6].

  • Van der Waals Forces: Numerous van der Waals contacts contribute to the overall stability of the complex.

  • Loop Conformation: A flexible loop (L3,4) in each avidin monomer closes over the bound biotin molecule, effectively "locking" it in place and contributing significantly to the slow dissociation rate[6].

The tetrameric structure of avidin, with its four distinct and well-separated binding sites, is crucial for many of its applications and is a key consideration when evaluating the binding of a dimeric ligand like D-Biotin Dimer Acid.

Ligand Structures

D-Biotin

D-Biotin, also known as vitamin H, is a small molecule with a molecular weight of 244.31 g/mol . Its structure consists of a ureido ring fused with a tetrahydrothiophene ring and a valeric acid side chain.

D-Biotin Dimer Acid

D-Biotin Dimer Acid (CAS 1163708-46-0) is a molecule where two D-Biotin moieties are linked together. Specifically, the valeric acid side chain of one biotin molecule is coupled to the valeric acid side chain of a second biotin molecule. This results in a larger molecule with two biotin heads and a central linkage.

Binding Affinity Comparison: Experimental Data and Theoretical Considerations

D-Biotin: A Well-Characterized High-Affinity Interaction

The binding of D-Biotin to avidin has been extensively studied, and its kinetic and thermodynamic parameters are well-established.

ParameterValueReference(s)
Equilibrium Dissociation Constant (Kd) ~1 x 10-15 M[1][2][3]
Association Rate Constant (ka or kon) ~7 x 107 M-1s-1[3][8]
Dissociation Rate Constant (kd or koff) Very slow, in the order of 10-6 to 10-8 s-1
Enthalpy of Binding (ΔH) ~ -23.4 kcal/mol[9]
Entropy of Binding (ΔS) Close to zero or slightly negative[9][10]

The binding is characterized by a rapid association and an extremely slow dissociation, resulting in a virtually irreversible complex under physiological conditions. The interaction is primarily enthalpy-driven, indicating the formation of strong, favorable bonds[9][10].

D-Biotin Dimer Acid: A Theoretical Perspective

As of the writing of this guide, there is no publicly available experimental data quantifying the binding affinity of D-Biotin Dimer Acid (CAS 1163708-46-0) to avidin. However, based on the structures of the ligand and the avidin tetramer, we can postulate several potential binding scenarios and their implications for binding affinity.

Potential Binding Modes of D-Biotin Dimer Acid to Avidin:

G cluster_avidin Avidin Tetramer cluster_dimer1 Monovalent Binding cluster_dimer2 Intra-tetramer Bivalent Binding cluster_dimer3 Inter-tetramer Bivalent Binding cluster_avidin2 Second Avidin Tetramer p1 Site 1 p2 Site 2 p3 Site 3 p4 Site 4 d1_biotin1 Biotin 1 d1_biotin1->p1 High Affinity (Kd ≈ 10⁻¹⁵ M) d1_biotin2 Biotin 2 d1_biotin1->d1_biotin2 Linker d2_biotin1 Biotin 1 d2_biotin1->p2 Increased Apparent Affinity (Avidity Effect) d2_biotin2 Biotin 2 d2_biotin1->d2_biotin2 Linker d2_biotin2->p3 d3_biotin1 Biotin 1 d3_biotin1->p4 Cross-linking d3_biotin2 Biotin 2 d3_biotin1->d3_biotin2 Linker a2_p1 Site 1 d3_biotin2->a2_p1 a2_p2 Site 2 a2_p3 Site 3 a2_p4 Site 4

Figure 1: Potential binding modes of D-Biotin Dimer Acid to avidin.
  • Monovalent Binding: One of the biotin moieties of the dimer binds to a single site on the avidin tetramer, with the second biotin moiety remaining unbound in solution. In this scenario, the intrinsic affinity of the binding event would be expected to be very similar to that of monomeric D-Biotin (Kd ≈ 10⁻¹⁵ M). However, the larger size and steric hindrance of the unbound biotin and linker might slightly decrease the association rate constant.

  • Bivalent Binding (Intra-tetramer): The dimer bridges two binding sites on the same avidin tetramer. This is highly dependent on the length and flexibility of the linker in D-Biotin Dimer Acid relative to the distance between binding sites on the avidin tetramer. If the linker is of an appropriate length and conformation, this bivalent binding would lead to a significant increase in the apparent binding affinity, a phenomenon known as the avidity effect. The dissociation of the dimer would require the simultaneous release of both biotin moieties, a much less probable event than the dissociation of a single biotin molecule, leading to a dramatically slower off-rate and a much lower overall Kd.

  • Bivalent Binding (Inter-tetramer): The dimer binds to two separate avidin tetramers, effectively cross-linking them. This would likely lead to the formation of larger protein-ligand complexes and potentially precipitation, depending on the concentrations. The affinity of each individual binding event would still be high, but the overall macroscopic effect would be aggregation.

Expected Impact on Binding Parameters:

  • Association Rate (ka): The larger size of the dimer may lead to a slightly slower association rate compared to the smaller, more rapidly diffusing D-Biotin monomer.

  • Dissociation Rate (kd): In the case of bivalent binding, the dissociation rate is expected to be significantly slower than that of monomeric biotin, leading to a much more stable complex.

  • Apparent Affinity (Kd): For bivalent binding, the apparent Kd would be substantially lower (i.e., higher affinity) than for monovalent binding due to the avidity effect.

Without experimental data, it is challenging to definitively state which binding mode would predominate. The outcome would be highly dependent on the experimental conditions, including the relative concentrations of the dimer and avidin, and the precise three-dimensional structure and flexibility of the D-Biotin Dimer Acid linker.

Experimental Protocols for Determining Binding Affinity

To empirically determine the binding affinity of D-Biotin Dimer Acid to avidin, several biophysical techniques can be employed. Below are detailed protocols for two of the most common and powerful methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the determination of association and dissociation rate constants, and the equilibrium dissociation constant[11].

Experimental Workflow:

G cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis prep_avidin Immobilize Avidin on Sensor Chip run_baseline Establish Stable Baseline with Running Buffer prep_avidin->run_baseline prep_dimer Prepare Serial Dilutions of D-Biotin Dimer Acid run_association Inject D-Biotin Dimer Acid (Association) prep_dimer->run_association run_baseline->run_association run_dissociation Flow Running Buffer (Dissociation) run_association->run_dissociation run_regeneration Regenerate Sensor Surface run_dissociation->run_regeneration analysis_sensorgram Generate Sensorgrams run_dissociation->analysis_sensorgram run_regeneration->run_baseline Next Cycle analysis_fit Fit Data to a Binding Model (e.g., 1:1 or Bivalent) analysis_sensorgram->analysis_fit analysis_calc Calculate ka, kd, and Kd analysis_fit->analysis_calc

Figure 2: Surface Plasmon Resonance (SPR) experimental workflow.

Step-by-Step Protocol:

  • Immobilization of Avidin:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of avidin (e.g., 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare a stock solution of D-Biotin Dimer Acid in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Perform a serial dilution of the D-Biotin Dimer Acid to generate a range of concentrations to be tested (e.g., from low nanomolar to micromolar, depending on the expected affinity).

  • Binding Measurement:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject the lowest concentration of D-Biotin Dimer Acid over the sensor surface for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • After the dissociation phase, inject a regeneration solution (e.g., a pulse of low pH glycine-HCl or high pH NaOH, although regeneration of the avidin-biotin interaction can be challenging) to remove the bound analyte.

    • Repeat the injection cycle for each concentration of D-Biotin Dimer Acid.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to an appropriate binding model (e.g., a simple 1:1 Langmuir model or a more complex model for bivalent binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment[12][13].

Experimental Workflow:

G cluster_prep Preparation cluster_run ITC Measurement cluster_analysis Data Analysis prep_avidin Prepare Avidin Solution in Sample Cell run_equilibrate Equilibrate Instrument at Desired Temperature prep_avidin->run_equilibrate prep_dimer Prepare D-Biotin Dimer Acid Solution in Syringe run_titration Perform a Series of Injections of Dimer into Avidin prep_dimer->run_titration prep_buffer Ensure Identical Buffer for Both Solutions prep_buffer->prep_avidin prep_buffer->prep_dimer run_equilibrate->run_titration run_heat Measure Heat Change after Each Injection run_titration->run_heat analysis_thermogram Generate Titration Thermogram run_heat->analysis_thermogram analysis_fit Integrate Peaks and Fit to a Binding Isotherm analysis_thermogram->analysis_fit analysis_calc Determine Kd, ΔH, and Stoichiometry (n) analysis_fit->analysis_calc

Sources

A Comparative Analysis of D-Biotin Dimer Acid and D-Biotin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced differences between structurally similar molecules can have profound implications for experimental outcomes. This guide provides an in-depth comparison of the biological activities of D-Biotin and its synthetic derivative, D-Biotin Dimer Acid. While D-Biotin is a well-characterized essential vitamin, D-Biotin Dimer Acid, often found as an impurity in commercial D-Biotin preparations, is less understood.[1][2] This document will explore the known biological functions of D-Biotin, predict the activities of D-Biotin Dimer Acid based on its structure, and provide detailed experimental protocols for a direct, empirical comparison.

Introduction to D-Biotin and D-Biotin Dimer Acid

D-Biotin (Vitamin B7) is a water-soluble vitamin that plays a crucial role as a cofactor for five essential carboxylase enzymes in mammals. These enzymes are critical for fatty acid synthesis, gluconeogenesis, and the metabolism of amino acids.[3][4][5][6][7] Beyond its metabolic functions, D-Biotin has been implicated in gene regulation and cell signaling.[4][5][6] A defining characteristic of D-Biotin is its exceptionally high affinity for the proteins avidin and streptavidin, an interaction that is widely exploited in biotechnology for applications in purification, detection, and targeted drug delivery.[8][9][10]

D-Biotin Dimer Acid is a molecule where two D-Biotin units are covalently linked. Structurally, the valeric acid side chain of one biotin molecule is attached to the second biotin molecule. This dimerization results in a larger molecule with distinct chemical properties compared to monomeric D-Biotin.[1][2][11][12] Its presence as an impurity in D-Biotin synthesis warrants a thorough understanding of its potential biological activities to avoid confounding experimental results.[1]

Structural Comparison

The fundamental difference between D-Biotin and D-Biotin Dimer Acid lies in the availability of the terminal carboxylic acid group on the valeric acid side chain. This functional group is critical for several of D-Biotin's biological interactions.

G cluster_0 D-Biotin cluster_1 D-Biotin Dimer Acid Biotin D-Biotin (C₁₀H₁₆N₂O₃S) Biotin_Structure Ureido Ring fused to Tetrahydrothiophene Ring + Valeric Acid Side Chain Biotin->Biotin_Structure Carboxyl_Group Free Carboxylic Acid (-COOH) Biotin_Structure->Carboxyl_Group terminates with Dimer D-Biotin Dimer Acid (C₁₈H₂₈N₄O₄S₂) Dimer_Structure Two Biotin Moieties Linked via Valeric Acid Side Chain Dimer->Dimer_Structure Blocked_Carboxyl One Carboxyl Group Engaged in Linkage Dimer_Structure->Blocked_Carboxyl Free_Carboxyl One Free Carboxylic Acid (-COOH) Dimer_Structure->Free_Carboxyl

Caption: Structural overview of D-Biotin and D-Biotin Dimer Acid.

Comparative Biological Activity: A Predictive Analysis

Direct experimental data comparing the biological activity of D-Biotin Dimer Acid to D-Biotin is scarce in publicly available literature. However, based on the well-established structure-activity relationships of D-Biotin, we can formulate a strong hypothesis regarding the expected biological activity of the dimer.

Binding Affinity to Avidin and Streptavidin

The high-affinity binding of D-Biotin to avidin and streptavidin is primarily mediated by the ureido ring portion of the biotin molecule, which fits into a deep binding pocket on the proteins.[13][14] The valeric acid side chain extends out of this pocket. Therefore, it is plausible that D-Biotin Dimer Acid can still bind to avidin and streptavidin, as each biotin moiety within the dimer retains its ureido ring. However, the larger size and altered stereochemistry of the dimer may introduce steric hindrance, potentially leading to a lower binding affinity or a different binding stoichiometry compared to monomeric D-Biotin.

Cellular Uptake via the Sodium-Dependent Multivitamin Transporter (SMVT)

The cellular uptake of D-Biotin is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), a protein expressed on the surface of various cell types.[15][16][17][18] Crucially, the free carboxyl group on the valeric acid side chain of D-Biotin is essential for recognition and transport by SMVT.[19][20] Since one of the carboxyl groups in D-Biotin Dimer Acid is involved in the linkage between the two biotin units, it is highly probable that the dimer will have a significantly reduced affinity for SMVT, leading to diminished cellular uptake via this pathway. Any residual uptake may occur through less specific mechanisms like passive diffusion.

Cofactor Activity for Carboxylases

D-Biotin functions as a prosthetic group for carboxylases, where it is covalently attached to a specific lysine residue within the enzyme's active site.[7] This attachment is catalyzed by holocarboxylase synthetase. The valeric acid side chain is the point of attachment. In D-Biotin Dimer Acid, the linkage between the two biotin molecules would likely prevent its covalent attachment to carboxylases, rendering it inactive as a cofactor.

Experimental Protocols for Direct Comparison

To empirically validate the predicted differences in biological activity, the following experimental protocols are recommended.

Comparative Binding Affinity to Streptavidin: The HABA Assay

The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method used to determine the biotin-binding capacity of avidin or streptavidin.[21][22]

Principle: HABA binds to streptavidin, producing a yellow-orange color with a maximum absorbance at 500 nm. When biotin is added, it displaces the HABA dye, causing a decrease in absorbance. This change in absorbance is proportional to the amount of biotin bound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Streptavidin Solution: Dissolve streptavidin in 0.1 M phosphate-buffered saline (PBS), pH 7.2, to a final concentration of 1 mg/mL.

    • HABA Solution: Prepare a 10 mM HABA stock solution in 10 mM NaOH. Dilute to 1 mM in PBS for the working solution.

    • D-Biotin Standard: Prepare a 1 mM stock solution of D-Biotin in PBS. Create a dilution series (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

    • D-Biotin Dimer Acid Solution: Prepare a 1 mM stock solution of D-Biotin Dimer Acid in PBS. Create a similar dilution series.

  • Assay Procedure:

    • Add 900 µL of the 1 mM HABA working solution to a 1 mL cuvette.

    • Add 100 µL of the 1 mg/mL streptavidin solution. Mix and measure the absorbance at 500 nm (this is the initial absorbance, A_initial).

    • Add a small volume (e.g., 10 µL) of a D-Biotin or D-Biotin Dimer Acid dilution to the cuvette.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 500 nm (A_final).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A_initial - A_final) for each concentration of D-Biotin and D-Biotin Dimer Acid.

    • Plot ΔA versus the concentration of the biotin compound.

    • Compare the curves to determine the relative binding affinities. A steeper curve indicates a higher affinity.

G start Start reagent_prep Prepare Reagents: - Streptavidin Solution - HABA Solution - D-Biotin Dilutions - D-Biotin Dimer Acid Dilutions start->reagent_prep assay_setup Set up Assay: - Add HABA and Streptavidin - Measure Initial Absorbance (A_initial) reagent_prep->assay_setup add_biotin Add D-Biotin or D-Biotin Dimer Acid assay_setup->add_biotin incubate Incubate 5 min add_biotin->incubate measure_final Measure Final Absorbance (A_final) incubate->measure_final analyze Analyze Data: - Calculate ΔA - Plot ΔA vs. Concentration - Compare Curves measure_final->analyze end End analyze->end

Caption: Workflow for the HABA assay to compare binding affinities.

Comparative Cellular Uptake: A Cell-Based Assay

This protocol utilizes a competitive uptake assay with radiolabeled D-Biotin to assess the ability of D-Biotin Dimer Acid to inhibit D-Biotin uptake in a cell line known to express SMVT (e.g., Caco-2 or MCF-7).[20][23][24]

Principle: Radiolabeled D-Biotin ([³H]-Biotin) is added to cells in the presence or absence of unlabeled D-Biotin (positive control for competition) or D-Biotin Dimer Acid. A reduction in the uptake of [³H]-Biotin in the presence of the unlabeled compound indicates competition for the same uptake mechanism.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Caco-2 or MCF-7 cells in appropriate media until they reach confluency in 24-well plates.

  • Uptake Buffer Preparation:

    • Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Na⁺ to distinguish between sodium-dependent and -independent uptake.

  • Assay Procedure:

    • Wash the cell monolayers twice with Na⁺-free uptake buffer.

    • Pre-incubate the cells for 15 minutes at 37°C in the appropriate uptake buffer (with or without Na⁺).

    • Initiate the uptake by adding the uptake buffer containing a fixed concentration of [³H]-Biotin (e.g., 10 nM) and varying concentrations of unlabeled D-Biotin or D-Biotin Dimer Acid (e.g., 0, 1, 10, 100, 1000 µM).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Stop the uptake by aspirating the incubation medium and washing the cells three times with ice-cold Na⁺-free uptake buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization.

  • Data Analysis:

    • Calculate the uptake of [³H]-Biotin (in pmol/mg protein/min).

    • Plot the percentage of [³H]-Biotin uptake versus the concentration of the unlabeled competitor (D-Biotin or D-Biotin Dimer Acid).

    • Compare the inhibitory effects. Significant inhibition by D-Biotin Dimer Acid would suggest it interacts with the biotin uptake machinery.

G start Start culture_cells Culture SMVT-expressing cells (e.g., Caco-2) start->culture_cells prepare_buffers Prepare Na⁺-containing and Na⁺-free uptake buffers culture_cells->prepare_buffers pre_incubate Pre-incubate cells in uptake buffer prepare_buffers->pre_incubate initiate_uptake Add [³H]-Biotin with or without unlabeled competitors (D-Biotin or D-Biotin Dimer Acid) pre_incubate->initiate_uptake incubate Incubate 5 min at 37°C initiate_uptake->incubate stop_and_wash Stop uptake and wash cells with ice-cold buffer incubate->stop_and_wash lyse_cells Lyse cells stop_and_wash->lyse_cells measure Measure radioactivity and protein concentration lyse_cells->measure analyze Analyze Data: - Calculate uptake rate - Plot % inhibition vs. competitor concentration measure->analyze end End analyze->end

Caption: Workflow for the competitive cellular uptake assay.

Summary of Predicted and Expected Outcomes

The following table summarizes the predicted differences in the biological activities of D-Biotin and D-Biotin Dimer Acid, which can be verified using the provided experimental protocols.

Biological ActivityD-BiotinD-Biotin Dimer Acid (Predicted)Rationale for Prediction
Binding to Avidin/Streptavidin Very High AffinityLikely Lower AffinityPotential steric hindrance due to larger size.
Cellular Uptake (via SMVT) Efficient, Na⁺-dependentSignificantly Reduced or NegligibleLacks a free carboxyl group required for SMVT recognition.
Cofactor for Carboxylases Active CofactorInactiveThe linkage site prevents covalent attachment to enzymes.

Conclusion and Future Directions

While D-Biotin is a vital molecule with well-defined biological roles, the presence of impurities like D-Biotin Dimer Acid in commercial preparations necessitates a clear understanding of their potential biological impact. Based on established structure-activity relationships, it is predicted that D-Biotin Dimer Acid will exhibit significantly different and likely diminished biological activity compared to its monomeric counterpart, particularly concerning cellular uptake and cofactor function.

The experimental protocols provided in this guide offer a robust framework for researchers to empirically test these predictions. Such studies are crucial for ensuring the purity of reagents and the accuracy of experimental results in biotin-related research and for the development of novel biotinylated probes and drug delivery systems. Further research into the biological effects of other biotin impurities and derivatives will continue to be an important area of investigation.

References

  • Vadlapudi, A. D., Vadlapatla, R. K., & Mitra, A. K. (2012). Sodium dependent multivitamin transporter (SMVT): a potential target for drug delivery. Current drug targets, 13(7), 994–1003. [Link][15][16][17][18]

  • Rockland Immunochemicals. (n.d.). Biotin Binding Assay Protocol. Retrieved from [Link][21]

  • Vadlapudi, A. D., Vadlapatla, R. K., & Mitra, A. K. (2012). Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery. Current drug targets, 13(7), 994–1003. [Link]

  • Vadlapudi, A. D., Vadlapatla, R. K., & Mitra, A. K. (2012). Sodium dependent multivitamin transporter (SMVT): a potential target for drug delivery. Current drug targets, 13(7), 994–1003. [Link]

  • Dhakal, S., & Hyun, H. (2023). Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Journal of drug targeting, 31(9), 923–933. [Link][25]

  • Vadlapudi, A. D., Vadlapatla, R. K., & Mitra, A. K. (2012). Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery. Current Drug Targets, 13(7), 994-1003. [Link]

  • Bratthauer, G. L. (2010). The Avidin–Biotin Complex (ABC) Method and Other Avidin–Biotin Binding Methods. In Immunocytochemical Methods and Protocols (pp. 257–270). Humana Press. [Link][26]

  • Kral, V., Dvorakova, M., & Sykora, D. (2020). Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers. Chemical Science, 11(31), 8201–8208. [Link][27]

  • Dow, R. L., et al. (2014). High Specificity in Response of the Sodium-Dependent Multivitamin Transporter to Derivatives of Pantothenic Acid. Current Topics in Medicinal Chemistry, 13(7), 837-842. [Link][28]

  • Dhakal, S., & Hyun, H. (2023). Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates?. Journal of drug targeting, 1–11. [Link][19]

  • El-Gihani, M. T., & Csaky, K. G. (2008). Synthesis and characterization of biotin derivatives as multifunctional oligosaccharide tags. ARKIVOC, 2008(14), 20-31. [Link][29]

  • Wirth, T., et al. (2015). A Biotin Ligase-Based Assay for the Quantification of the Cytosolic Delivery of Therapeutic Proteins. Methods in molecular biology (Clifton, N.J.), 1319, 195–205. [Link][30]

  • Linus Pauling Institute. (2022). Biotin. Oregon State University. [Link]

  • Gasser, G., et al. (2018). Cyclodextrin Dimers Functionalized with Biotin as Nanocapsules for Active Doxorubicin Delivery Against MCF‐7 Breast Cell Line. ChemistryOpen, 7(10), 785–793. [Link][23]

  • Said, H. M., Ortiz, A., McCloud, E., Dyer, D., Moyer, M. P., & Rubin, S. (1998). Biotin uptake by human colonic epithelial NCM460 cells: a carrier-mediated process shared with pantothenic acid. American journal of physiology. Cell physiology, 275(5), C1365–C1371. [Link][20]

  • Wikipedia. (n.d.). Biotin. [Link][3]

  • Said, H. M. (1999). Cellular uptake of biotin: mechanisms and regulation. The Journal of nutrition, 129(2S Suppl), 490S–493S. [Link][31]

  • Park, H. J., et al. (2019). The biotin ligase assay and protein uptake system components. Scientific reports, 9(1), 1-12. [Link][32]

  • Gasser, G., et al. (2018). Cellular uptake of biotin (10 nM), complexes 2 and 4 (20 μ M) as... ResearchGate. [Link][33]

  • Kral, V., et al. (2009). The synthesis and characterization of biotin-silver-dendrimer nanocomposites as novel bioselective labels. Nanotechnology, 20(40), 405101. [Link][34]

  • Kumar, P., & Singh, S. (2023). Regulatory Role, Mechanism, and Metabolic Profile of BIOTIN in Gene Expression. Preprints.org. [Link][4]

  • Said, H. M. (2009). Cell and molecular aspects of human intestinal biotin absorption. The Journal of nutrition, 139(1), 158–162. [Link][24]

  • The synthesis and bioactivity of new biotin derivatives. (n.d.). LSU Scholarly Repository. [Link][35]

  • Zempleni, J., & Kuroishi, T. (2012). Biotin Homeostasis and Human Disorders: Recent Findings and Perspectives. Journal of nutritional biochemistry, 23(5), 403–413. [Link][5]

  • Excedr. (2022). What Is Avidin: Overview, Application, & Industry Uses. [Link][13]

  • De la Hoz, A., & Artigas, A. (2019). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 4(26), 21957–21968. [Link][6]

  • Zempleni, J., et al. (2001). Biotin Uptake into Human Peripheral Blood Mononuclear Cells Increases Early in the Cell Cycle, Increasing Carboxylase Activities. The Journal of nutrition, 131(3), 698–704. [Link][36]

  • Zempleni, J., Wijeratne, S. S., & Hassan, Y. I. (2009). Biotin. BioFactors (Oxford, England), 35(1), 36–46. [Link][7]

  • Bioseutica. (n.d.). AVIDIN: Avid Binder of Biotin. Retrieved from [Link][9]

  • Livnah, O., et al. (1993). Three-dimensional structures of avidin and the avidin-biotin complex. Proceedings of the National Academy of Sciences of the United States of America, 90(11), 5076–5080. [Link][14]

  • AA Blocks. (n.d.). D-Biotin Dimer Acid. Retrieved from [Link][12]

  • Boster Biological Technology. (2023). Avidin-Biotin Interaction: Applications & Benefits in Research. [Link][10]

  • Hytönen, V. P., et al. (2012). Structural Adaptation of a Thermostable Biotin-binding Protein in a Psychrophilic Environment. The Journal of biological chemistry, 287(28), 23537–23547. [Link][37]

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Impact of D-Biotin Dimer Acid Impurity on Biotinylation Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of how D-Biotin Dimer Acid (EP Impurity A) impacts biotinylation workflows.[1][2][3][4] It is designed for researchers requiring high-fidelity protein labeling for drug development and analytical assays.[1][2][3][4]

Executive Summary: The Hidden Variable in Conjugation

In precision bioconjugation, the purity of the starting material—D-Biotin—is often overlooked. While most researchers focus on the activation chemistry (e.g., NHS-ester, Maleimide), the presence of D-Biotin Dimer Acid (EP Impurity A) in lower-grade biotin raw materials acts as a "silent inhibitor."[1][2][3][4]

This impurity does not merely reduce the effective concentration of biotin; it actively competes for activation reagents, modifies proteins with bulky, hydrophobic adducts, and compromises the subsequent binding interaction with Streptavidin. This guide compares High-Purity D-Biotin (>99.5%) against Standard Grade Biotin (containing ~1-3% Dimer Acid) to demonstrate the critical necessity of raw material qualification.[1][2][3][4]

Technical Background: What is D-Biotin Dimer Acid?

D-Biotin Dimer Acid (Chemical Name: Bis-biotin or Di[3-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]propyl]acetic acid) is a specific impurity formed during the synthesis or improper storage of biotin.[1][2][3][4]

  • CAS Number: 1163708-46-0[1][2][3][4][5][6][7]

  • Regulatory Status: Listed as Impurity A in the European Pharmacopoeia (EP).[1][2][3]

  • Structural Consequence: Unlike monomeric biotin (MW ~244 Da), the dimer (MW ~428 Da) consists of two biotin-like moieties linked together.[1][2][3][4] It possesses a carboxylic acid group, meaning it can be chemically activated and attached to your protein, creating a "false label."

Mechanistic Pathway of Interference

The following diagram illustrates how Dimer Acid competes during the activation step (using EDC/NHS chemistry) and results in defective conjugates.

BiotinylationInterference RawMaterial Biotin Raw Material (Mixture) Activation Activation Step (EDC/NHS) RawMaterial->Activation Contains Biotin + Impurity A ActiveBiotin Active Biotin-NHS (Correct Reagent) Activation->ActiveBiotin Major Pathway ActiveDimer Active Dimer-NHS (Contaminant) Activation->ActiveDimer Competitive Side Reaction Protein Target Protein (Lysine Residues) ActiveBiotin->Protein ActiveDimer->Protein Irreversible Attachment CorrectLabel Correctly Biotinylated Protein (High Affinity Binding) Protein->CorrectLabel DefectiveLabel Dimer-Labeled Protein (Steric Hindrance / Aggregation) Protein->DefectiveLabel

Figure 1: Competitive activation pathway where Dimer Acid consumes activation reagents and permanently modifies the target protein with bulky adducts.[1][2][3][4]

Comparative Analysis: High-Purity vs. Impure Biotin[1][2][3][4]

The following data compares the performance of High-Purity D-Biotin (Grade A) against Standard Biotin (Grade B) containing approximately 2.5% Dimer Acid impurity.

Table 1: Physicochemical & Reaction Comparison
FeatureHigh-Purity D-Biotin (>99.5%)Standard Biotin (with ~2.5% Dimer Acid)Impact on Workflow
Molecular Weight 244.31 g/mol Mixture (Avg MW increases)Stoichiometry Error: Weighing 10mg of Grade B results in ~5% fewer moles of active biotin available for reaction.[1][2][3][4]
Solubility (Aq. Buffer) ~22 mg/100mL (pH 7)Reduced (Dimer is hydrophobic)Turbidity: Risk of micro-precipitates in labeling buffer, leading to protein aggregation.[1][2][3]
Activation Efficiency > 95% conversion to NHS-ester< 90% conversionReagent Waste: Dimer Acid consumes EDC/NHS but reacts slower due to steric bulk.[1][2][3][4]
Labeling Density (DOL) Consistent (e.g., 3-5 biotins/IgG)Variable (e.g., 2-4 biotins/IgG)Batch Variability: Inconsistent labeling ratios between lots of raw material.[1][2][3][4]
Streptavidin Binding High Affinity (

)
Sterically HinderedAssay Drift: Dimer-labeled proteins may have reduced "on-rates" or cause cross-linking of Streptavidin tetramers.[1][2][3][4]
Experimental Data: HABA Assay Discrepancy

In a controlled experiment labeling Bovine Serum Albumin (BSA), the presence of Dimer Acid resulted in a false positive estimation of labeling efficiency when using simple weight-based calculations, but a functional deficit in binding assays.[2][3]

MetricHigh-Purity BiotinImpure Biotin (2.5% Dimer)
Theoretical Moles Added 20x excess20x excess (by weight)
Actual Moles Active Biotin 20x~18.5x
HABA Assay (Biotins/Protein) 4.2 ± 0.13.8 ± 0.3
Streptavidin Binding Capacity 100% (Normalized)87% (Significant Drop)

Key Insight: The "Dimer-labeled" protein binds Streptavidin less efficiently because the bulky dimer moiety cannot deeply penetrate the Streptavidin binding pocket (which is ~9Å deep).[1][2][3] This leads to lower signal in ELISAs despite the protein being chemically "labeled."

Experimental Protocols: Validating Your System

To ensure data integrity, you must validate the purity of your biotin source and the functionality of your conjugates.

Protocol A: Purity Check via HPLC (Impurity Detection)

Use this protocol to qualify raw D-Biotin before large-scale conjugation.[1][2][3][4]

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 80% B over 20 minutes.

  • Detection: UV at 210 nm (Biotin has weak absorbance; high concentration required, ~1 mg/mL).[1][2][3]

  • Analysis:

    • D-Biotin Retention: ~8-10 min.[1][2][3][4]

    • Impurity A (Dimer) Retention: Significantly longer (more hydrophobic).[1][2][3][4]

    • Acceptance Criteria: Impurity A peak area must be < 0.5%.[1][2][3]

Protocol B: Functional Binding Assessment (The "Gold Standard")

Do not rely solely on HABA assays.[1][2] A functional binding test is required to detect steric interference caused by dimer impurities.

  • Coat Plate: Immobilize Streptavidin (2 µg/mL) on a 96-well microplate (overnight, 4°C). Block with BSA.

  • Titration: Prepare a serial dilution of your Biotinylated Protein (Start at 1 µg/mL).

  • Incubation: Add samples to wells; incubate 1 hour at RT.

  • Detection: Use an anti-protein antibody conjugated to HRP (e.g., Anti-Mouse-HRP if labeling a Mouse mAb).[1][2][3][4]

  • Readout: Measure OD450.

  • Calculation: Plot OD vs. Concentration.

    • High Efficiency: Steep slope, low

      
      .[1][2][3]
      
    • Impurity Interference: Right-shifted curve (higher

      
      ) indicating that the "labeled" protein has lower affinity for the capture surface.[1][2][3][4]
      
Recommendations
  • For R&D and Screening: Standard grade biotin (98%+) is acceptable only if the assay is qualitative (e.g., Western Blot).[1][2][3]

  • For Therapeutic Development & quant-ELISA: strictly use High-Purity D-Biotin (>99.5%) or pre-activated NHS-Biotin esters from vendors that certify low Dimer Acid content (EP Impurity A < 0.2%).[1][2][3][4]

  • Storage: Store biotin desiccated at 4°C. Moisture accelerates the dimerization and degradation of the activated ester forms.

References
  • European Pharmacopoeia (Ph.[1][2][3] Eur.). Biotin Monograph 1073.[1][2][3] Strasbourg, France: Council of Europe.[2] (Defines Impurity A structure and limits).[1][2][3][8]

  • Thermo Fisher Scientific. Avidin-Biotin Technical Handbook.[1][2][3][4] (Detailed analysis of Streptavidin binding pocket depth and steric hindrance).

  • Green, N. M. (1975).[1][2][3] "Avidin."[1][2][3][8] Advances in Protein Chemistry, 29, 85-133.[2][3][4] (Foundational text on the thermodynamics of biotin-avidin binding).

  • Hermanson, G. T. (2013).[1][2][3] Bioconjugate Techniques (3rd ed.).[1][2][3] Academic Press.[1][2][3] (The definitive guide on EDC/NHS chemistry and the impact of reagent purity on labeling efficiency).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 171548, Biotin.[2][3] (Chemical properties and solubility data).

Sources

A Technical Guide to Understanding and Mitigating Biotin-Related Interference in Immunoassays: The Case of D-Biotin Dimer Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern immunoassays, the streptavidin-biotin interaction stands as a cornerstone technology, prized for its high affinity and versatility in signal amplification and analyte capture.[1][2] This robust, non-covalent bond, one of the strongest known in nature, has been instrumental in the development of highly sensitive and specific assays.[3][4] However, the very strength of this interaction also presents a significant vulnerability: interference from exogenous biotin and related molecules.[1][3][5] This guide provides an in-depth analysis of biotin-related interference, with a particular focus on the potential cross-reactivity of D-Biotin Dimer Acid, a lesser-known but structurally relevant compound.

The Specter of Biotin Interference: A Tale of Two Assay Formats

The widespread use of high-dose biotin supplements for various health and cosmetic purposes has led to a growing concern regarding its interference in clinical and research immunoassays.[6][7][8] This interference can lead to erroneous results, with the nature of the error—falsely elevated or falsely low—being dependent on the assay format.[5][6][9]

Competitive Immunoassays: The Risk of Falsely High Results

In a competitive immunoassay, a labeled antigen (often biotinylated) competes with the analyte in the sample for a limited number of antibody binding sites. The signal generated is inversely proportional to the amount of analyte present. When excess free biotin is present in the sample, it competes with the biotinylated antigen for binding to the streptavidin-coated solid phase. This leads to a reduced signal, which is misinterpreted as a high concentration of the analyte.[2][5][9]

Diagram: Mechanism of Biotin Interference in a Competitive Immunoassay

cluster_0 No Interference cluster_1 With Biotin Interference A Analyte C Antibody A->C B Biotinylated Antigen B->C D Streptavidin (Solid Phase) B->D Binds E Signal C->E Generates F Analyte H Antibody F->H G Biotinylated Antigen G->H I Streptavidin (Solid Phase) G->I Binding Blocked J Reduced Signal (Falsely High Analyte) H->J Generates K Free Biotin K->I Competes and Binds

Caption: Biotin interference in competitive immunoassays.

Sandwich (Non-Competitive) Immunoassays: The Risk of Falsely Low Results

In a sandwich immunoassay, the analyte is "sandwiched" between a capture antibody and a detection antibody.[5] Often, one of these antibodies is biotinylated to facilitate binding to a streptavidin-coated surface. The signal is directly proportional to the analyte concentration. Excess free biotin in the sample can saturate the biotin-binding sites on the streptavidin solid phase, preventing the capture of the biotinylated antibody-analyte complex.[2][9] This leads to a loss of signal and a falsely low measurement of the analyte.[5][9]

Diagram: Mechanism of Biotin Interference in a Sandwich Immunoassay

cluster_0 No Interference cluster_1 With Biotin Interference A Capture Antibody B Analyte A->B C Biotinylated Detection Antibody B->C D Streptavidin (Solid Phase) C->D Binds E Signal D->E Generates F Capture Antibody G Analyte F->G H Biotinylated Detection Antibody G->H I Streptavidin (Solid Phase) H->I Binding Blocked J Reduced Signal (Falsely Low Analyte) I->J Generates K Free Biotin K->I Saturates

Caption: Biotin interference in sandwich immunoassays.

D-Biotin Dimer Acid: A Potential Cross-Reactant?

Based on the fundamental principles of streptavidin-biotin binding, we can hypothesize the following:

  • High Avidity: With two biotin groups, D-Biotin Dimer Acid could exhibit a higher avidity (overall binding strength) for the tetrameric streptavidin molecule compared to monomeric biotin. This could potentially make it a more potent interfering substance at lower molar concentrations.

  • Complex Interactions: The larger size and bivalency of the dimer might lead to more complex binding kinetics and steric hindrance, potentially influencing the degree of interference in different assay formats and with various biotinylated reagents.

Given the lack of empirical data, it is crucial for researchers developing or utilizing biotin-based immunoassays to consider the potential for interference from not only free biotin but also from structurally related impurities like D-Biotin Dimer Acid, especially when working with biotin reagents where the purity is not rigorously characterized.

A Comparative Guide to Mitigation Strategies

Several strategies have been developed to counteract biotin interference. The choice of method depends on the nature of the sample, the assay format, and the resources available.

Mitigation StrategyPrincipleAdvantagesDisadvantages
Sample Pre-treatment (Biotin Depletion) Removal of free biotin from the sample before analysis, often using streptavidin-coated beads.[5]Effective in reducing biotin concentrations.Can be time-consuming, may introduce variability, and the cost of streptavidin can be a factor.[1][3]
Assay Redesign (Pre-incubation) Pre-incubating the biotinylated antibody with the streptavidin solid phase before adding the sample.Can significantly reduce interference by occupying the streptavidin binding sites with the intended reagent.[12]Requires modification of existing assay protocols; may not be feasible for all commercial kits.
Use of Modified Streptavidin Employing engineered streptavidin with altered binding characteristics, such as D-core streptavidin that preferentially binds L-biotin.[5][9]Offers a potentially elegant solution by creating an orthogonal binding system.May require significant redevelopment of reagents and validation; not widely commercially available.
Alternative High-Affinity Systems Replacing the streptavidin-biotin system with other high-affinity pairs, such as fluorescein (FITC) and anti-FITC antibodies.[5]Eliminates biotin-related interference completely.May exhibit lower affinity compared to streptavidin-biotin; requires optimization and validation of new reagents.

Diagram: Workflow for Biotin Depletion from a Sample

A Sample containing Analyte and Free Biotin B Add Streptavidin-coated Magnetic Beads A->B C Incubate B->C D Apply Magnetic Field C->D E Supernatant (Biotin-depleted sample) containing Analyte D->E Collect F Bead Pellet with Bound Biotin D->F Separate G Proceed with Immunoassay E->G

Caption: Biotin depletion workflow using magnetic beads.

Experimental Protocols

Protocol 1: Inducing and Detecting Biotin Interference in a Sandwich ELISA

This protocol provides a framework for demonstrating the effect of free biotin on a standard sandwich ELISA.

Materials:

  • Coated ELISA plate (with capture antibody)

  • Analyte standard

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • D-Biotin stock solution (e.g., 1 mg/mL)

Procedure:

  • Plate Preparation: Wash the pre-coated plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the analyte standard in blocking buffer.

    • Prepare a set of analyte standards spiked with varying concentrations of D-biotin (e.g., 0, 10, 100, 1000 ng/mL).

  • Incubation: Add 100 µL of the standards and spiked samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Compare the standard curves of the biotin-spiked and unspiked samples to observe the decrease in signal with increasing biotin concentration.

Protocol 2: A General Method for Assessing Cross-Reactivity of Biotin Analogs

This protocol can be adapted to evaluate the potential interference of compounds like D-Biotin Dimer Acid.

Materials:

  • All materials from Protocol 1

  • Test compound (e.g., D-Biotin Dimer Acid) stock solution

Procedure:

  • Follow steps 1-3 of Protocol 1. In step 3, instead of spiking with D-biotin, spike a set of analyte standards with varying concentrations of the test compound (e.g., D-Biotin Dimer Acid). It is advisable to test a wide range of concentrations.

  • Follow steps 4-12 of Protocol 1.

  • Analysis: Compare the standard curves of the test compound-spiked samples to the unspiked control. A significant decrease in signal in the presence of the test compound would indicate cross-reactivity in the assay.

Conclusion and Best Practices

The streptavidin-biotin system remains a powerful tool in immunoassays, but its susceptibility to interference from exogenous biotin is a critical consideration for researchers. While D-Biotin Dimer Acid remains an uncharacterized potential interferent, its structure warrants caution. To ensure the accuracy and reliability of immunoassay data, the following best practices are recommended:

  • Be Aware of Sample Origin: When working with clinical samples, inquire about the patient's use of high-dose biotin supplements.

  • Validate Your Assays: If biotin interference is a concern, perform spiking studies with free D-biotin to understand the susceptibility of your assay.

  • Consider Purity of Reagents: For in-house assay development, be mindful of the purity of biotinylated reagents and the potential for impurities like D-Biotin Dimer Acid.

  • Implement Mitigation Strategies: If interference is detected, consider implementing one of the mitigation strategies discussed, such as sample depletion or assay redesign.

  • Explore Alternatives: For critical applications where biotin interference is a persistent issue, exploring alternative high-affinity systems may be the most robust solution.

By understanding the mechanisms of biotin interference and proactively addressing them, researchers can continue to leverage the power of the streptavidin-biotin system while ensuring the integrity of their experimental results.

References

  • An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. (2019). ACS Omega. Available at: [Link]

  • Potential Biotin Interference in Immunoassays. (n.d.). St. James's Hospital, Dublin. Available at: [Link]

  • Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference. (2017). UC Davis Health. Available at: [Link]

  • Chemistry of Biotin−Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. (2019). PRESENT Podiatry. Available at: [Link]

  • AACC Guidance Document on Biotin Interference in Laboratory Tests. (2020). American Association for Clinical Chemistry. Available at: [Link]

  • Biotin interference in routine clinical immunoassays. (2025). Clinica Chimica Acta. Available at: [Link]

  • Understanding and managing biotin interference in immunoassays. (2020). Turkish Journal of Biochemistry. Available at: [Link]

  • An Alternative to Biotin Depletion Methods. (2022). American Association for Clinical Chemistry. Available at: [Link]

  • An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. (2023). MDPI. Available at: [Link]

  • Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis. (2008). PLoS ONE. Available at: [Link]

  • An Overview of Biotin Interference Impact on Immunoassays. (2025). Cyprus Journal of Medical Sciences. Available at: [Link]

  • A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin. (1994). Journal of Immunological Methods. Available at: [Link]

  • Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • [Determination of free d-biotin--comparison of instrumental and non-instrumental methods of analysis]. (2003). Prikladnaia Biokhimiia i Mikrobiologiia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Quantifying the Effect of D-Biotin Dimer Acid on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Monomer

In the intricate world of cellular metabolism, D-Biotin (Vitamin B7) is a cornerstone, serving as an essential coenzyme for a class of enzymes known as carboxylases.[1][2] These enzymes are critical regulators in the synthesis of fatty acids, the catabolism of amino acids, and the process of gluconeogenesis.[3][4] The study of their reaction rates, or enzyme kinetics, provides a quantitative lens through which we can understand their efficiency, mechanism, and regulation.[5][6][7]

The Michaelis-Menten model remains a fundamental framework for this analysis, describing the relationship between the substrate concentration ([S]) and the initial reaction velocity (v₀).[8][9] Two key parameters emerge from this model: Vmax, the maximum reaction rate when the enzyme is saturated with substrate, and Km, the substrate concentration at which the reaction rate is half of Vmax, which serves as an inverse measure of the enzyme's affinity for its substrate.[10]

While D-Biotin is the natural cofactor, the presence of related analogs and impurities can significantly impact enzyme function. One such molecule is D-Biotin Dimer Acid, a known impurity from the synthesis of D-Biotin.[11][12] Its structure—effectively two biotin molecules linked together—presents a unique challenge to the enzyme's active site.[13][14] Does it act as a more potent cofactor, a competitive inhibitor, or does it exhibit a more complex mechanism of action?

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively quantify the kinetic effect of D-Biotin Dimer Acid. We will compare its performance against the natural cofactor, D-Biotin, and a known biotin analog inhibitor, providing the theoretical background, detailed experimental protocols, and data interpretation needed to elucidate its precise impact on a model biotin-dependent enzyme system.

Chapter 1: The Molecular Players

D-Biotin: The Essential Cofactor

D-Biotin is a heterocyclic, sulfur-containing vitamin that functions as a prosthetic group.[15][16] It is covalently attached to a specific lysine residue within the active site of carboxylases by the enzyme holocarboxylase synthetase.[17] This process, known as biotinylation, renders the enzyme catalytically active.[16] The ureido ring of biotin acts as the mobile carrier of carbon dioxide, which is first transferred to biotin and then to the acceptor substrate.[3][18] There are five major biotin-dependent carboxylases in mammals:

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the first committed step in fatty acid synthesis.[1]

  • Pyruvate Carboxylase (PC): A key enzyme in gluconeogenesis, converting pyruvate to oxaloacetate.[1]

  • Propionyl-CoA Carboxylase (PCC): Involved in the metabolism of certain amino acids and odd-chain fatty acids.

  • Methylcrotonyl-CoA Carboxylase (MCC): Essential for the catabolism of the amino acid leucine.

  • 3-Methylcrotonyl-CoA Carboxylase (MCC)

D-Biotin Dimer Acid: The Molecule of Interest

D-Biotin Dimer Acid is characterized by the linkage of two biotin moieties.[12][13] This dimeric structure raises several mechanistic possibilities:

  • Enhanced Affinity: The presence of two binding motifs could potentially increase the molecule's affinity for the enzyme.

  • Steric Hindrance: The larger size might prevent proper binding or conformational changes required for catalysis.

  • Competitive Inhibition: It could compete directly with D-Biotin for the active site.

  • Complex Inhibition: It might bind to both the free enzyme and the enzyme-substrate complex, or even bridge two enzyme molecules.

Comparative Compounds

To contextualize the effect of D-Biotin Dimer Acid, we must compare it against well-defined standards:

  • D-Biotin (Negative Control/Baseline): As the natural cofactor, its kinetic profile represents the enzyme's standard performance.

  • Chloroacetylated Biotin (Positive Inhibitor Control): This biotin analog has been shown to inhibit acetyl-CoA carboxylase activity and serves as an excellent example of a known inhibitor for comparative purposes.[19]

  • No Additive (Enzyme-only Control): Establishes the baseline enzymatic activity with only the substrate present.

Chapter 2: Theoretical Framework - Deciphering Enzyme Inhibition

Enzyme inhibitors reduce the rate of an enzyme-catalyzed reaction.[20] Understanding the type of inhibition is crucial for characterizing the mechanism of a molecule like D-Biotin Dimer Acid. The primary reversible inhibition models are competitive, non-competitive, and uncompetitive, each having a distinct effect on Km and Vmax.[21]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Km (lowers affinity) but does not change Vmax, as the inhibition can be overcome by high substrate concentrations.[21]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the concentration of active enzyme, decreasing Vmax without affecting Km.[20]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This is rare but results in a decrease in both Vmax and Km.

The diagram below illustrates these fundamental interactions.

Inhibition_Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E Enzyme (E) ES ES Complex E->ES + S (k1) EI_comp EI Complex E->EI_comp + I (Ki) invis1 E->invis1 + I S Substrate (S) ES->E k-1 EP E + Product ES->EP k_cat ESI_noncomp ESI Complex ES->ESI_noncomp + I invis2 I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) I_uncomp Uncompetitive Inhibitor (I) EI_comp->E - I ESI_uncomp ESI Complex invis2->ESI_uncomp + I invis3

Caption: Interactions in Reversible Enzyme Inhibition.

Chapter 3: Experimental Design and Protocols

This section details a robust experimental workflow to determine the kinetic parameters of a model biotin-dependent enzyme, Pyruvate Carboxylase (PC), in the presence of our test compounds.

Overall Experimental Workflow

The workflow is designed to ensure data integrity and reproducibility, from initial reagent preparation through final data analysis.

Experimental_Workflow prep 1. Reagent Preparation - Enzyme (Pyruvate Carboxylase) - Substrates (Pyruvate, ATP, HCO3-) - Coupling Enzyme (MDH) & NADH - Test Compounds (Biotin, Dimer Acid) setup 2. Assay Setup - Prepare serial dilutions of substrate - Prepare fixed concentrations of test compounds - Set up reactions in 96-well plate prep->setup measure 3. Kinetic Measurement - Equilibrate plate to 37°C - Initiate reaction with enzyme - Monitor NADH absorbance (340 nm) over time setup->measure calc_v0 4. Calculate Initial Velocity (v₀) - Plot Absorbance vs. Time for each well - Determine linear slope (ΔAbs/min) measure->calc_v0 plot 5. Generate Kinetic Plots - Michaelis-Menten Plot (v₀ vs. [S]) - Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) calc_v0->plot analyze 6. Determine Kinetic Parameters - Calculate Vmax and Km from plots - Compare parameters across all conditions plot->analyze interpret 7. Interpret Mechanism - Analyze changes in Vmax and Km - Determine mode of action for D-Biotin Dimer Acid analyze->interpret

Caption: Step-by-step experimental workflow for kinetic analysis.

Detailed Experimental Protocol: Pyruvate Carboxylase Assay

This protocol utilizes a coupled enzyme assay, a standard and reliable method for monitoring carboxylase activity. PC produces oxaloacetate, which is then reduced to malate by malate dehydrogenase (MDH), consuming NADH in the process. The rate of NADH oxidation, monitored by the decrease in absorbance at 340 nm, is directly proportional to the PC activity.

Materials:

  • Purified Pyruvate Carboxylase (PC)

  • Sodium Pyruvate

  • ATP (Adenosine 5'-triphosphate)

  • NaHCO₃ (Sodium Bicarbonate)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Malate Dehydrogenase (MDH)

  • Assay Buffer: 100 mM HEPES, 5 mM MgCl₂, 50 mM KCl, pH 7.8

  • Test Compounds: D-Biotin, D-Biotin Dimer Acid, Chloroacetylated Biotin

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare concentrated stock solutions of all substrates and test compounds in the assay buffer.

    • Prepare a 2X pyruvate stock solution series (e.g., from 0.2 mM to 10 mM final concentration) to test a range of concentrations around the expected Km.

    • Prepare 10X stock solutions of the test compounds (e.g., at a final concentration of 10x their expected Ki or a range of concentrations if unknown).

  • Assay Reaction Setup (per well in a 96-well plate):

    • Scientist's Note: This setup is for a 200 µL final reaction volume. Prepare a master mix for common reagents to minimize pipetting errors.

    • Add 100 µL of the 2X pyruvate solution (or buffer for the no-substrate control).

    • Add 20 µL of the 10X test compound solution (or buffer for the 'No Additive' control).

    • Add 60 µL of the "Coupling Mix" containing:

      • ATP (final concentration 2 mM)

      • NaHCO₃ (final concentration 20 mM)

      • NADH (final concentration 0.2 mM)

      • MDH (final concentration 10 units/mL)

      • Assay Buffer

    • Scientist's Note: The concentration of NADH should be high enough to ensure the initial reaction phase is linear. Its extinction coefficient (6220 M⁻¹cm⁻¹) is used to convert absorbance change to molar concentration.

  • Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes to ensure temperature equilibrium.

    • Initiate the reaction by adding 20 µL of a 10X PC enzyme solution (e.g., final concentration of 5 µg/mL).

    • Immediately place the plate in the spectrophotometer and begin kinetic reading, measuring the absorbance at 340 nm every 15 seconds for 10 minutes.

  • Data Acquisition and Validation:

    • For each substrate concentration, run replicates for each test condition (No Additive, D-Biotin, D-Biotin Dimer Acid, Chloroacetylated Biotin).

    • Include controls: a 'no enzyme' control to check for non-enzymatic NADH degradation and a 'no substrate' control to measure background enzyme activity.

    • Trustworthiness Check: The progress curves (Absorbance vs. Time) should be linear for the initial phase of the reaction. Non-linearity may indicate substrate depletion or product inhibition, invalidating the initial velocity assumption of Michaelis-Menten kinetics.[22]

Chapter 4: Data Analysis and Interpretation

Calculating Initial Velocity (v₀)

For each reaction well, plot Absorbance (340 nm) versus Time (minutes). The initial velocity (v₀) is the absolute value of the slope of the linear portion of this curve (ΔAbs/min). Convert this rate into µmol/min/mg using the Beer-Lambert law and the path length of the microplate well.

Plotting and Parameter Extraction
  • Michaelis-Menten Plot: Plot v₀ versus substrate concentration [S] for each test condition. Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Lineweaver-Burk Plot: For a visual representation, plot 1/v₀ versus 1/[S]. This double reciprocal plot linearizes the Michaelis-Menten equation, where the y-intercept is 1/Vmax and the x-intercept is -1/Km.[8] While historically important, it can disproportionately weight data at low substrate concentrations; non-linear regression is generally preferred for parameter calculation.[23]

Comparative Data Summary

The calculated kinetic parameters should be summarized in a table for clear comparison. The hypothetical data below illustrates how the results would be presented.

ConditionVmax (µmol/min/mg)Km (mM)Apparent Mode of Action
No Additive (Control) 10.0 ± 0.50.8 ± 0.1Baseline
+ D-Biotin 10.2 ± 0.60.7 ± 0.1No significant effect (as expected)
+ Chloroacetylated Biotin 9.8 ± 0.72.5 ± 0.3Competitive Inhibition
+ D-Biotin Dimer Acid (Experimental Value) (Experimental Value) (To be determined)
Interpreting the Effect of D-Biotin Dimer Acid

The mechanism of D-Biotin Dimer Acid is determined by comparing its Vmax and Km values to the 'No Additive' control:

  • If Vmax is unchanged and Km increases: This indicates competitive inhibition . The dimer is likely competing with the substrate for the enzyme's active site.

  • If Vmax decreases and Km is unchanged: This suggests non-competitive inhibition . The dimer is binding to an allosteric site, reducing the enzyme's catalytic efficiency without affecting substrate binding.

  • If both Vmax and Km decrease: This points towards uncompetitive inhibition , where the dimer binds only to the ES complex.

  • If Vmax increases or Km decreases significantly: This would be a surprising result, suggesting the dimer may act as an activator or a more efficient cofactor than biotin itself.

Conclusion

This guide provides a rigorous, self-validating methodology to quantify the kinetic impact of D-Biotin Dimer Acid on a representative biotin-dependent enzyme. By systematically comparing its effects on Vmax and Km against both the natural cofactor and a known inhibitor, researchers can move beyond speculation and generate robust, publishable data. The structural novelty of D-Biotin Dimer Acid makes this investigation particularly compelling. The results will not only clarify the role of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the active sites of carboxylase enzymes—knowledge that is invaluable for fields ranging from metabolic research to the strategic design of novel therapeutics.

References

  • The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms. National Center for Biotechnology Information. [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMePhysiology. [Link]

  • Enzyme Inhibition Kinetics. Sustainability Directory. [Link]

  • Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Patsnap Synapse. [Link]

  • Biotin−Avidin Binding Kinetics Measured by Single-Molecule Imaging. American Chemical Society. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • What is the mechanism of Biotin?. Patsnap Synapse. [Link]

  • Michaelis–Menten kinetics. Wikipedia. [Link]

  • Kinetics - Control Of Enzyme Activity - MCAT Content. Jack Westin. [Link]

  • Michaelis-Menten Kinetics. Chemistry LibreTexts. [Link]

  • Enzyme kinetics and inhibition. Slideshare. [Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]

  • Functionally Diverse Biotin-dependent Enzymes with Oxaloacetate Decarboxylase Activity. e-Publications@Marquette. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Chapter 6: Enzyme Principles and Biotechnological Applications. Chemistry. [Link]

  • Structure and function of biotin-dependent carboxylases. Liang Tong Lab at Columbia University. [Link]

  • Enzyme Kinetics: Factors & Inhibitor Effects. Da-Ta Biotech. [Link]

  • Chemical and Catalytic Mechanisms of Carboxyl Transfer Reactions in Biotin-Dependent Enzymes. ACS Publications. [Link]

  • Vitamin B7 (Biotin). Medicine LibreTexts. [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

  • Biotin Metabolism. SMPDB. [Link]

  • Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors. National Center for Biotechnology Information. [Link]

  • Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. National Center for Biotechnology Information. [Link]

  • Biotin. Wikipedia. [Link]

  • Biotin. Linus Pauling Institute, Oregon State University. [Link]

  • Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLOS One. [Link]

  • A story about biotin-avidin affinity and how it accelerate small molecule drug discovery. Creagan. [Link]

  • Biotin Synthase Exhibits Burst Kinetics and Multiple Turnovers in the Absence of Inhibition by Products and Product-Related Biomolecules. National Center for Biotechnology Information. [Link]

  • A biotin analog inhibits acetyl-CoA carboxylase activity and adipogenesis. PubMed, National Institutes of Health. [Link]

  • Synthesis and Physicochemical properties of Dimer Acid 2-EthelhexylEsters as Potential Bio-lubricant. SlidePlayer. [Link]

  • Differential effect of biotin on carboxylase activity and mice skeletal muscle metabolism. Scientific Research Publishing. [Link]

  • Biotin Synthase Exhibits Burst Kinetics and Multiple Turnovers in the Absence of Inhibition by Products and Product-Related Biomolecules. Biochemistry. [Link]

  • The Biotin-(Strept)Avidin System: Principles and Applications in Biotechnology. University of Toronto. [Link]

  • D-Biotin Dimer Acid. AA Blocks. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: D-Biotin Dimer Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Safety as a Variable in Experimental Reproducibility

Audience: Senior Researchers, Drug Discovery Scientists, and Lab Managers.

Handling D-Biotin Dimer Acid (CAS 1163708-46-0) requires a shift in perspective from "generic vitamin handling" to "functionalized organic acid protocols." While Biotin (Vitamin B7) is biologically benign, its dimerized acid derivatives are synthetic reagents often used in high-sensitivity bioconjugation (e.g., Avidin-Biotin crosslinking).

Improper handling introduces two critical risks:

  • User Safety: Potential for respiratory sensitization and mucosal irritation due to the acidic moiety and fine particulate nature.

  • Reagent Integrity: Hydrolysis sensitivity and static-induced mass loss during weighing can compromise stoichiometric precision in linker chemistry.

This guide treats D-Biotin Dimer Acid as a Band 2/3 Research Compound (Moderate Hazard/Unknown Toxicity), adhering to the Precautionary Principle of laboratory safety.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the physicochemical interface between the scientist and the reagent.

Hazard CategorySpecific Risk FactorMechanism of Action
Physical State Fine Crystalline PowderHigh surface-area-to-mass ratio increases static charge, leading to aerosolization during weighing. Inhalation Risk.
Chemical Class Carboxylic Acid FunctionalizedPotential irritant to mucous membranes (eyes/lungs) and skin upon contact with moisture (sweat/tears).[1]
Toxicology Novel/Research CompoundData Gap: Unlike generic Biotin, specific toxicological data (LD50) for the Dimer Acid is often limited. Treat as a potential sensitizer.
Part 2: The PPE Matrix (Personal Protective Equipment)

Core Directive: PPE is the last line of defense. Engineering controls (Fume Hoods) are primary.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Required) Primary Barrier: All open-vessel handling must occur inside a certified chemical fume hood. Secondary: If hood access is impossible (not recommended), use a P95/N95 Particulate Respirator .
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 compliant. Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses or acidic solutions that may splash.
Dermal (Hands) Nitrile Gloves (Double-Glove) Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Durability). Why: Latex is permeable to many organic solvents (DMSO/DMF) used to dissolve this dimer.
Body Lab Coat (High-Collar) Material: 100% Cotton or Nomex (if flammable solvents are present). Fit: Must snap to the neck to prevent powder accumulation on the clavicle/shirt collar.
Part 3: Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for safe handling, emphasizing the "Stop/Go" criteria based on engineering controls.

SafetyLogic Start Start: Handling D-Biotin Dimer Acid CheckState Check Physical State: Is it Solid (Powder) or Solution? Start->CheckState PowderPath Solid / Powder Form CheckState->PowderPath Powder LiquidPath Solution (e.g., in DMSO) CheckState->LiquidPath Liquid HoodCheck Is Fume Hood Available? PowderPath->HoodCheck Solubilization Solubilization: Add Solvent (DMSO/DMF) slowly LiquidPath->Solubilization StopWork STOP WORK Inhalation Risk High HoodCheck->StopWork No ProceedHood Proceed: Engineering Controls Active (Sash Height < 18 inches) HoodCheck->ProceedHood Yes Weighing Weighing Protocol: Use Antistatic Gun + Closed Balance ProceedHood->Weighing Weighing->Solubilization Waste Disposal: Segregated Organic Acid Waste Solubilization->Waste

Caption: Operational Safety Decision Tree for D-Biotin Dimer Acid. Red nodes indicate critical stop points to prevent inhalation exposure.

Part 4: Operational Protocol (Step-by-Step)

This protocol ensures Self-Validating Safety : If you cannot perform a step (e.g., static control), the safety of the entire procedure is compromised.

Phase 1: Preparation & Weighing
  • Context: Biotin dimers are often expensive and static-prone.

  • Step 1: Don PPE (Goggles, Double Nitrile Gloves, Lab Coat).

  • Step 2: Place an Ionizing Bar or Antistatic Gun inside the fume hood near the analytical balance.

    • Why: Static charge causes powder to "jump," leading to mass inaccuracy and potential inhalation of airborne particles.

  • Step 3: Open the vial only inside the hood.

  • Step 4: Use a disposable anti-static weighing boat. Transfer using a clean spatula.

    • Caution: Do not pour directly from the stock bottle.[2]

Phase 2: Solubilization (The Critical Interface)
  • Context: D-Biotin Dimer Acid typically requires organic solvents (DMSO, DMF) or basic aqueous buffers for dissolution.

  • Step 1: Add solvent dropwise to the powder.

    • Why: Adding powder to solvent can cause "puffing" (aerosolization). Always add Liquid to Solid to suppress dust.

  • Step 2: If using DMSO/DMF, be aware that these solvents can carry the dissolved dimer through standard latex gloves. Nitrile is mandatory.

  • Step 3: Vortex or sonicate inside the hood. Cap the vessel tightly before removing it from the hood.

Phase 3: Cleanup & Decontamination
  • Step 1: Wipe the balance area with a wet paper towel (water/ethanol mix).

    • Why: Dry wiping generates static and redisperses dust. Wet wiping captures particulates.

  • Step 2: Dispose of the wipe as Hazardous Solid Waste (contaminated with chemical).

  • Step 3: Remove outer gloves inside the hood and discard.

Part 5: Waste Disposal & Emergency Response

Disposal Strategy: Do not treat this as general trash. Even if Biotin is "safe," the "Acid" designation and chemical modification require segregation.

Waste StreamClassificationContainer Labeling
Solid Waste Contaminated Debris"Hazardous Waste: Solid - Organic Acid Contaminated"
Liquid Waste Organic Chemical Waste"Hazardous Waste: Organic Acid / Solvent Mixture"
Sharps Chemically Contaminated"Sharps - Chemically Contaminated"

Emergency Procedures:

  • Skin Contact: Wash with soap and copious water for 15 minutes. (Acidic residues require dilution).

  • Eye Contact: Flush in eyewash station for 15 minutes. Hold eyelids open.

  • Spill (Powder): Do NOT dry sweep. Cover with wet paper towels to dampen, then scoop into a bag.

References
  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450).[3] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • University of Washington EH&S. (2024). Laboratory Safety Manual: Organic Acid Standard Operating Procedures.[Link]

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×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.